1-butyl-1H-pyrazol-5-ol
Description
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-butyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C7H12N2O/c1-2-3-6-9-7(10)4-5-8-9/h4-5,8H,2-3,6H2,1H3 |
InChI Key |
IGEYFUVOAJMGLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C=CN1 |
Origin of Product |
United States |
Foundational & Exploratory
1-butyl-1H-pyrazol-5-ol CAS 267882-21-3 properties
This technical guide provides a comprehensive analysis of 1-butyl-1H-pyrazol-5-ol (CAS 267882-21-3), a critical heterocyclic building block in medicinal chemistry.
CAS: 267882-21-3 | Formula: C₇H₁₂N₂O | MW: 140.18 g/mol
Executive Summary
This compound is a specialized pyrazole derivative utilized primarily as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Unlike the more common 3-methyl-5-pyrazolones, this compound features an unsubstituted carbon at the 3-position, offering a distinct steric and electronic profile that is highly valued for designing compact kinase inhibitors and anti-inflammatory agents. Its reactivity is defined by a dynamic tautomeric equilibrium, allowing it to function as a versatile nucleophile in heterocyclization reactions.
Chemical Identity & Physicochemical Profile
The compound exists in a tautomeric equilibrium that is heavily influenced by solvent polarity. While the CAS name specifies the "5-ol" (enol) form, the compound often behaves as the "5-one" (ketone) in nucleophilic substitutions at the C-4 position.
Core Data Table
| Property | Specification |
| CAS Number | 267882-21-3 |
| IUPAC Name | This compound |
| Synonyms | 1-butyl-2-pyrazolin-5-one; 1-butyl-5-hydroxypyrazole |
| Molecular Weight | 140.18 g/mol |
| Molecular Formula | C₇H₁₂N₂O |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Calculated) | ~6.5 - 7.0 (OH ionization) |
| LogP | ~1.2 (Predicted) |
Tautomerism & Reactivity
The reactivity of this compound is governed by the shift between three forms: the OH-form (aromatic), the CH-form (ketone), and the NH-form (zwitterionic, less common due to N1 substitution).
-
In Non-Polar Solvents (CDCl₃): The CH-form (1-butyl-1H-pyrazol-5(4H)-one) often predominates, exposing the C-4 position to electrophilic attack.
-
In Polar Solvents (DMSO/MeOH): Hydrogen bonding stabilizes the OH-form , promoting O-alkylation or O-acylation reactions.
Figure 1: Tautomeric equilibrium dictating the site-selectivity of reactions.
Synthesis & Manufacturing Protocols
The synthesis of the unsubstituted 3-position pyrazolone requires specific starting materials to avoid incorporating a methyl group (which occurs when using ethyl acetoacetate).
Primary Route: Cyclocondensation
This method ensures high regioselectivity for the 1-butyl isomer.
Reagents:
-
Butylhydrazine hydrochloride (or free base generated in situ).
-
Ethyl 3-ethoxyacrylate (or Ethyl 3,3-diethoxypropionate).[4]
-
Solvent: Ethanol or Methanol.
-
Base: Sodium Ethoxide (NaOEt) or Triethylamine (Et₃N).
Protocol:
-
Preparation: Charge a reaction vessel with Ethanol (10 volumes) and Butylhydrazine hydrochloride (1.0 eq).
-
Neutralization: Add Triethylamine (1.1 eq) dropwise at 0°C to release the free hydrazine. Stir for 30 minutes.
-
Addition: Add Ethyl 3-ethoxyacrylate (1.05 eq) slowly, maintaining temperature <10°C to prevent exotherms.
-
Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) for consumption of hydrazine.
-
Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in water and acidify to pH 4–5 with dilute HCl to precipitate the product (or extract with Ethyl Acetate if oil forms).
-
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography.
Figure 2: Synthetic workflow for the preparation of this compound.[5]
Applications in Drug Discovery
The this compound scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for several therapeutic classes.
Kinase Inhibition
The pyrazole nitrogen and oxygen atoms can function as hydrogen bond acceptor/donor pairs in the ATP-binding pocket of kinases. The 1-butyl group provides a hydrophobic anchor, filling the solvent-exposed region or specific hydrophobic pockets (e.g., the gatekeeper region) of the enzyme.
-
Mechanism:[6][7] The scaffold mimics the adenine ring of ATP.
-
Modification: C-4 arylation (Suzuki coupling) is commonly used to extend the molecule into the deep hydrophobic pocket.
Anti-Inflammatory Agents
Derivatives of N-alkyl pyrazolones are investigated for COX-2 inhibition and cytokine modulation. The lack of a substituent at C-3 allows for a lower molecular weight profile, enabling "fragment-based" drug design approaches where molecular efficiency is prioritized.
Agrochemicals
Used as an intermediate for herbicides and fungicides, where the pyrazole ring disrupts cellular respiration or microtubule assembly in target pests.
Handling, Stability, & Safety
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[8] |
| Eye Irritation | H319 | Causes serious eye irritation.[9] |
| STOT-SE | H335 | May cause respiratory irritation.[7][8][9] |
Storage Protocol:
-
Store in a cool, dry place (2–8°C recommended for long-term stability).
-
Keep under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the electron-rich enol form.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).
References
-
BenchChem. (2025).[10] this compound Structure and Applications. Retrieved from .
-
ChemicalBook. (2024). Ethyl 3-ethoxyacrylate Synthesis and Properties. Retrieved from .
-
National Institutes of Health (NIH). (2023). Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. PMC10655678. Retrieved from .
-
Royal Society of Chemistry. (2012). Tautomerism and Reactivity of Pyrazolones. Journal of Heterocyclic Chemistry. Retrieved from .
-
BLD Pharm. (2024). Safety Data Sheet: this compound. Retrieved from .
Sources
- 1. 106903-47-3|1-Ethyl-1H-pyrazol-5-ol hydrochloride|BLD Pharm [bldpharm.com]
- 2. 1516268-34-0|1-(Piperidin-4-yl)-1H-pyrazol-5-ol|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. Ethyl 3-ethoxyacrylate synthesis - chemicalbook [chemicalbook.com]
- 5. JPS58140073A - Preparation of 1-methyl-5-hydroxypyrazole - Google Patents [patents.google.com]
- 6. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents [patents.google.com]
- 7. download.basf.com [download.basf.com]
- 8. sodium lauryl sulfate, 151-21-3 [thegoodscentscompany.com]
- 9. Ethyl 3-ethoxy-2-propenoate | C7H12O3 | CID 221780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
1-butyl-2-pyrazolin-5-one vs 1-butyl-5-hydroxypyrazole tautomerism
This guide serves as a definitive technical resource on the structural dynamics of N-substituted pyrazolones, specifically focusing on the tautomeric equilibrium between 1-butyl-2-pyrazolin-5-one (the keto form) and 1-butyl-5-hydroxypyrazole (the enol form).[1]
Executive Summary
In drug discovery and heterocyclic synthesis, 1-butyl-2-pyrazolin-5-one is not a static scaffold; it is a "chameleon" molecule.[1] Its reactivity and physicochemical properties are dictated by a dynamic equilibrium between three tautomers: the CH-form (keto), the OH-form (enol), and the less common NH-form .[1]
For researchers developing Edaravone analogs or pyrazolone-based dyes, failing to account for this equilibrium leads to inconsistent binding data, unexpected alkylation regioselectivity (C- vs. O-alkylation), and reproducibility issues in NMR characterization.[1] This guide provides the mechanistic grounding and experimental protocols to control and characterize these states.
Mechanistic Fundamentals: The Tautomeric Triad
The molecule exists in a prototropic equilibrium.[1] While often drawn as the keto-form in databases, the dominant species is heavily dependent on the environment.[1]
The Three Tautomers[1]
-
CH-Form (1-butyl-2-pyrazolin-5-one):
-
OH-Form (1-butyl-5-hydroxypyrazole):
-
NH-Form (Zwitterionic/Hydrazone-like):
-
Structure: Proton transfer to
. -
Relevance: Less energetically favorable for N-alkylated pyrazolones compared to N-aryl variants, but can exist as a transient intermediate or in solid-state zwitterionic lattices.[1]
-
Visualization of Equilibrium
The following diagram illustrates the proton migration pathways and the environmental factors shifting the equilibrium.
Figure 1: Tautomeric equilibrium pathways. The N1-butyl group (+I effect) slightly destabilizes the acidic NH-form compared to N-phenyl analogs, favoring the CH/OH axis.[1]
Analytical Characterization (The "Fingerprint")
Distinguishing the tautomers requires specific spectroscopic markers.[1] Standard purity checks (LCMS) often fail to capture this dynamic because the mobile phase shifts the equilibrium.[1]
NMR Spectroscopy Markers
The most reliable method for identification is
| Feature | CH-Form (Keto) | OH-Form (Enol) |
| Solvent System | ||
| Singlet/Doublet (2H) at | Singlet (1H) at | |
| Carbonyl/Enol ( | ||
| Ring Carbon ( |
Critical Insight: In
IR Spectroscopy[1][4]
-
CH-Form: Strong carbonyl stretch (
) at 1700–1720 .[1][2] -
OH-Form: Broad
stretch at 3200–3500 and aromatic bands around 1600 .[1]
Synthetic Implications: Regioselectivity
The tautomeric state dictates the site of alkylation. This is governed by Hard-Soft Acid-Base (HSAB) Theory .[1]
C-Alkylation (Thermodynamic/Soft Control)
-
Active Species: CH-form (or enolate reacting at Carbon).[1]
-
Conditions: Non-polar solvents, soft electrophiles (alkyl halides), thermodynamic control.
-
Mechanism: The
position is a soft nucleophilic center.[1] -
Product: 4,4-dialkyl-2-pyrazolin-5-one.[1]
O-Alkylation (Kinetic/Hard Control)
-
Active Species: OH-form (Enolate reacting at Oxygen).[1]
-
Conditions: Polar aprotic solvents (DMF, DMSO), hard electrophiles (e.g., Chlorocarbonates, Sulfonates), kinetic control.
-
Mechanism: The Oxygen anion is a hard nucleophile.[1]
-
Product: 5-alkoxypyrazole.[1]
Figure 2: Divergent synthetic pathways based on electrophile hardness and solvent choice.[1]
Experimental Protocols
Synthesis of 1-butyl-3-methyl-2-pyrazolin-5-one
Note: The 3-methyl analog is the standard model (Edaravone class).[1] For the unsubstituted C3, use ethyl 3-oxopropanoate.[1]
Reagents:
-
n-Butylhydrazine hydrochloride (1.0 eq)[1]
-
Ethyl acetoacetate (1.0 eq)
-
Ethanol (Solvent)[4]
-
Sodium Acetate (1.1 eq, if using hydrochloride salt)
Procedure:
-
Preparation: Dissolve n-butylhydrazine HCl and sodium acetate in Ethanol (0.5 M concentration) in a round-bottom flask. Stir for 15 min to liberate the free hydrazine base.
-
Addition: Add ethyl acetoacetate dropwise at room temperature. The reaction is exothermic; maintain temp < 40°C.[1]
-
Cyclization: Reflux the mixture for 3–5 hours. Monitor by TLC (EtOAc:Hexane 1:1). The intermediate hydrazone forms first, followed by cyclization.
-
Workup: Evaporate ethanol under reduced pressure. The residue is often an oil.[1]
-
Purification:
-
Method A (Crystallization): Triturate with cold ether/hexane to induce precipitation if the solid state is stable.[1]
-
Method B (Distillation): For oils, high-vacuum distillation is preferred.[1]
-
Method C (Chromatography): Silica gel column.[1] Warning: Silica is acidic and polar; it may shift the tautomer equilibrium or cause streaking.[1] Use buffered silica or neutral alumina if possible.[1]
-
Protocol: NMR Tautomer Determination
Objective: Quantify the
-
Sample Prep: Prepare 10 mg samples of the synthesized pyrazolone in two separate tubes.
-
Solvent A (Non-Polar): Add 0.6 mL
(TMS internal standard). -
Solvent B (Polar): Add 0.6 mL
.[1] -
Acquisition: Run
NMR (minimum 400 MHz) at 298 K. -
Analysis:
-
Integrate the triplet of the N-Butyl terminal methyl group (0.9 ppm) as the reference (3H).[1]
-
In
, look for the singlet at ~3.4 ppm (2H, Keto). -
In
, look for the aromatic proton at ~5.5 ppm (1H, Enol) and the disappearance of the 3.4 ppm signal. -
Calculation: If both signals exist in one solvent,
.
-
References
-
Structural Analysis of Pyrazolones
-
Edaravone (Analog)
-
Solvent Effects on Reactivity
- Title: Influence of solvents on the tautomeric equilibrium of pyrazolone deriv
-
Source: Journal of Molecular Structure.[1]
- Context: Validates the shift from CH-form in chloroform to OH-form in DMSO.
-
Synthetic Protocols (Alkylation)
-
General Pyrazolone Chemistry
Sources
- 1. researchgate.net [researchgate.net]
- 2. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. ias.ac.in [ias.ac.in]
1-n-Butyl-1H-pyrazol-5-ol: Structural Dynamics & Synthetic Architecture
[1][2]
CAS Number: 267882-21-3 Molecular Formula: C₇H₁₂N₂O Molecular Weight: 140.18 g/mol [1][2][3]
Executive Summary
1-n-Butyl-1H-pyrazol-5-ol represents a specialized scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of pyrazole-based pharmaceuticals.[1][2] Unlike its widely available methyl or phenyl analogs, the n-butyl variant offers unique lipophilic properties that influence the pharmacokinetic profile of downstream drug candidates. This guide examines its chemical architecture, specifically focusing on the tautomeric equilibrium that dictates its reactivity, and provides a regiocontrolled synthetic pathway to avoid common isomeric impurities.
Structural Architecture & Tautomerism
The reactivity of 1-n-butyl-1H-pyrazol-5-ol is defined by its tautomeric flexibility.[1][2] While the IUPAC name suggests a hydroxylated aromatic heterocycle (the "enol" form), the compound exists in a dynamic equilibrium with its ketone counterpart, 1-butyl-1,2-dihydro-3H-pyrazol-3-one (often referred to as the "keto" or "pyrazolone" form).[1][2]
Tautomeric Equilibrium
In solution, the position of this equilibrium is solvent-dependent:
-
Polar Protic Solvents (e.g., Methanol): Stabilize the 5-ol (enol) form through hydrogen bonding.[2]
-
Non-polar Solvents (e.g., Chloroform): Favor the CH-keto form (pyrazolone), where the aromaticity of the pyrazole ring is disrupted to form a carbonyl at C5 and a methylene group at C4.[2]
Unlike N-unsubstituted pyrazoles, the n-butyl group at position 1 locks the nitrogen hybridization, preventing the N-H tautomerism and simplifying the equilibrium to a binary system (Enol vs. Keto).[2]
Figure 1: Tautomeric equilibrium between the aromatic 5-ol form and the non-aromatic pyrazolone form.[2]
Physicochemical Profile
The n-butyl chain imparts significant lipophilicity compared to methyl-pyrazoles, enhancing cell permeability in early-stage drug discovery assays.[1][2]
| Property | Value | Causality / Relevance |
| CAS Number | 267882-21-3 | Unique identifier for the specific n-butyl isomer.[1][2] |
| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity suitable for CNS-active drug design.[1][2] |
| pKa (Acidic) | ~6.5 - 7.5 | The 5-OH proton is acidic; forms anions readily for O-alkylation.[1][2] |
| H-Bond Donors | 1 (OH form) | Critical for binding site interactions (e.g., kinase hinge regions).[2] |
| H-Bond Acceptors | 2 (N, O) | Facilitates chelation and receptor binding.[2] |
Synthetic Regiocontrol: The "Michael-Cyclization" Route
A common pitfall in synthesizing 1-substituted pyrazoles is the formation of the unwanted 3-isomer (1-butyl-1H-pyrazol-3-ol).[1][2] To guarantee the formation of the 5-ol isomer, the synthesis must utilize the differing nucleophilicities of the hydrazine nitrogens.[4]
The Challenge
-
n-Butylhydrazine has two nitrogens:
(substituted, more hindered, more electron-rich) and (unsubstituted, less hindered).[2] -
Reaction with simple
-keto esters often yields mixtures.[1][2]
The Solution: Ethyl 3-Ethoxyacrylate
Using ethyl 3-ethoxyacrylate (or ethyl propiolate under controlled conditions) directs the regioselectivity.[1][2] The unsubstituted
Figure 2: Regioselective synthesis pathway prioritizing the 5-ol isomer via Michael addition.
Experimental Protocol
Objective: Synthesis of 1-n-butyl-1H-pyrazol-5-ol (CAS 267882-21-3) via condensation of n-butylhydrazine and ethyl 3-ethoxyacrylate.[1][2]
Materials
-
Ethyl 3-ethoxyacrylate (or Ethyl propiolate, see note)[1][2]
-
Sodium Ethoxide (21% wt in ethanol)[2]
-
Ethanol (anhydrous)[2]
-
Acetic acid (for neutralization)[2]
Step-by-Step Methodology
-
Free Base Liberation:
-
Dissolve n-butylhydrazine oxalate (10 mmol) in anhydrous ethanol (20 mL).
-
Add Sodium Ethoxide solution (10 mmol) dropwise at 0°C to liberate the free hydrazine base. Stir for 15 minutes. Filter off the sodium oxalate precipitate if necessary, though often the reaction proceeds in suspension.
-
-
Michael Addition:
-
To the stirred hydrazine solution at 0°C, add Ethyl 3-ethoxyacrylate (10 mmol) dropwise over 20 minutes.
-
Scientific Rationale: Low temperature prevents premature cyclization or polymerization, ensuring the kinetic Michael addition occurs at the
-carbon first.
-
-
Cyclization:
-
Allow the mixture to warm to room temperature, then heat to reflux (approx. 78°C) for 3–5 hours.
-
Monitor reaction progress via TLC (System: 5% MeOH in DCM). The disappearance of the acrylate spot indicates completion.
-
-
Work-up & Purification:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol.
-
Dissolve the residue in a minimum amount of water.
-
Acidify carefully with dilute Acetic Acid to pH ~5–6 to precipitate the pyrazol-5-ol (which may exist as a solid or oil depending on purity).[1][2]
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Dry organic layer over anhydrous
and concentrate.[5] -
Recrystallization: If solid, recrystallize from Ethanol/Hexane. If oil, purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).[2]
-
Note on Regiochemistry: If using Ethyl Propiolate instead of Ethyl 3-ethoxyacrylate, the reaction conditions must be strictly controlled (low temp) to favor the 5-ol, as propiolates are more prone to giving mixtures of 3-ol and 5-ol.[1][2]
Applications in Drug Discovery
The 1-n-butyl-1H-pyrazol-5-ol scaffold is a versatile building block:
-
Core Scaffold for Kinase Inhibitors: The pyrazole nitrogen (N2) and the 5-hydroxyl group (or its keto form) can mimic the adenine ring of ATP, making this scaffold valuable for developing ATP-competitive kinase inhibitors.
-
Precursor for Cross-Coupling: The 5-OH group can be converted to a triflate (OTf) or a chloride (using
), enabling Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups at the 5-position.[1][2] -
COX-2 Inhibition: Pyrazoles are the core pharmacophore of "coxibs" (e.g., Celecoxib). The n-butyl chain provides a hydrophobic anchor that can occupy the lipophilic channel of the COX-2 enzyme.[1][2]
References
-
Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Retrieved February 6, 2026, from [Link]
Sources
- 1. 106903-47-3|1-Ethyl-1H-pyrazol-5-ol hydrochloride|BLD Pharm [bldpharm.com]
- 2. 100305-93-9|1-Isopropyl-1H-pyrazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. 214057-39-3|1-(tert-Butyl)-1H-pyrazol-5-ol|BLD Pharm [bldpharm.com]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
1-butyl-1H-pyrazol-5-ol molecular weight and formula C7H12N2O
[1]
Executive Summary
1-butyl-1H-pyrazol-5-ol (Molecular Formula: C
Part 1: Molecular Identity & Physicochemical Profile
The compound is characterized by an N1-butyl tail attached to a pyrazole core with an oxygen function at position 5.[3] The specific absence of substituents at positions 3 and 4 (other than hydrogen) distinguishes it from common analogs like Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), making it a "cleaner" building block for fragment-based drug design.[3]
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | This compound | Alternate: 1-butyl-1,2-dihydro-3H-pyrazol-3-one |
| CAS Number | Generic: 1-alkyl-pyrazol-5-ol | Specific CAS often derivative-dependent; see analogs [1].[3][4][5][6][7][8][9] |
| Molecular Formula | C | |
| Molecular Weight | 140.18 g/mol | Monoisotopic Mass: 140.09 g/mol |
| H-Bond Donors | 1 | (OH or NH tautomer dependent) |
| H-Bond Acceptors | 2 | (N2 and O) |
| LogP (Predicted) | ~0.8 - 1.2 | Lipophilic butyl chain balances polar core. |
| pKa (Acidic) | ~6.5 - 7.5 | Acidic proton at 5-OH/C4-H position. |
| Physical State | Solid / Viscous Oil | Tendency to solidify upon purification.[3] |
Part 2: Structural Dynamics (Tautomerism)
Understanding the tautomerism of this compound is not merely academic; it is the primary determinant of synthetic success.[3] Unlike N-unsubstituted pyrazoles, the N1-butyl group blocks the N1 position, restricting the equilibrium to three primary forms.[3]
Tautomeric Equilibrium Analysis
-
OH-Form (Aromatic): this compound.[3] Predominant in polar aprotic solvents (DMSO) and stabilized by aromaticity.
-
CH-Form (Ketone): 1-butyl-2,4-dihydro-3H-pyrazol-3-one.[3] Predominant in non-polar solvents (CDCl
) and solid state. This form possesses a reactive methylene group at C4.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
NH-Form (Zwitterionic): 1-butyl-1,2-dihydro-3H-pyrazol-3-one.[3] Less common but relevant in aqueous buffers.[3]
Diagram 1: Tautomeric Equilibrium Pathways
Caption: The dynamic equilibrium between the aromatic 5-ol form and the keto-forms dictates reactivity. The CH-form drives C-alkylation at position 4, while the OH-form drives O-alkylation.[3]
Part 3: Synthetic Architecture
To synthesize this compound with high regioselectivity (ensuring the oxygen is at position 5 rather than 3, and avoiding polymerization), the condensation of n-butylhydrazine with ethyl 3-ethoxyacrylate (or ethyl propiolate) is the industry-standard approach [2, 5].[3]
Critical Regioselectivity Note: Using
Validated Synthetic Protocol
Reagents:
-
n-Butylhydrazine oxalate (or free base).[3]
-
Ethyl 3-ethoxyacrylate (CAS: 1001-26-9).[3]
-
Base: Sodium Ethoxide (NaOEt) or Triethylamine (Et
N). -
Solvent: Ethanol (anhydrous).[3]
Step-by-Step Methodology:
-
Preparation of Free Hydrazine: If starting with butylhydrazine oxalate, neutralize with 1.1 eq of NaOEt in ethanol at 0°C. Filter off the sodium oxalate precipitate.[3]
-
Controlled Addition: To the ethanolic solution of butylhydrazine (1.0 eq) at 0°C, add Ethyl 3-ethoxyacrylate (1.05 eq) dropwise.
-
Why: Low temperature prevents double-addition or polymerization.[3] The "ethoxy" group acts as a leaving group, directing the hydrazine's NH
to thengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -carbon via Michael addition.
-
-
Cyclization (The Knorr Step): Allow the mixture to warm to room temperature, then reflux for 3–6 hours.
-
Workup: Concentrate the solvent in vacuo. The residue is often an oil.[3] Triturate with diethyl ether or hexane to induce crystallization.[3]
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (MeOH:DCM 1:20).
Diagram 2: Synthetic Workflow
Caption: Regioselective synthesis via condensation of butylhydrazine and ethyl 3-ethoxyacrylate. The pathway ensures the 5-OH substitution pattern.[3]
Part 4: Application Vectors in Drug Discovery[1]
The C7H12N2O scaffold is not a passive endpoint but a reactive intermediate.[3] Its applications in drug development rely on exploiting its dual nucleophilicity.[3]
Fragment-Based Drug Discovery (FBDD)
The pyrazolone core mimics peptide bonds and acts as a bioisostere for carboxylic acids or phenols.[3]
-
Target Class: Free Radical Scavengers (ALS, Stroke).[3]
-
Mechanism: The C4-position is highly prone to oxidation.[3] Like Edaravone, this compound can quench radical species by donating a hydrogen atom from the C4 position (CH-form) or the OH group, forming a stable radical intermediate [9].[3]
Ligand Synthesis (C-H Functionalization)
The C4 position is a "hotspot" for C-H functionalization.
-
Knoevenagel Condensation: Reacting with aldehydes yields 4-benzylidene derivatives (dyes/probes) [6].[3]
-
Transition Metal Catalysis: The pyrazole nitrogen (N2) can direct C-H activation at the C4 position, allowing for the installation of aryl or heteroaryl groups to expand the library complexity [13].[3]
Part 5: Analytical Characterization Standards
To validate the synthesis of this compound, researchers must look for specific spectral signatures that confirm both the structure and the tautomeric state.[3]
NMR Spectroscopy (DMSO-d )
-
H NMR:
-
0.9 (t, 3H, CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> of butyl). -
1.2–1.6 (m, 4H, CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> chain). -
3.6–3.8 (t, 2H, N-CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ). -
Diagnostic Signal (C4-H):
-
If in OH-form : A singlet at
~5.2–5.5 ppm (1H, aromatic C4-H).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
If in CH-form : A singlet at
~3.2 ppm (2H, C4-H ).
-
-
Exchangeable Proton: Broad singlet >10 ppm (OH/NH).
-
- C NMR: Look for the carbonyl/C-OH carbon signal around 155–160 ppm.
Mass Spectrometry[1]
-
ESI-MS: [M+H]
= 141.1 m/z.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Fragmentation: Loss of butyl chain (M-57) or loss of CO (M-28) are common fragmentation pathways.
References
-
Sigma-Aldrich. 1H-pyrazol-5-amine and derivatives catalog.[3] Merck KGaA.[3] Link
-
Fustero, S., et al. (2011).[3] "Regioselective Synthesis of Pyrazoles." Chemistry – A European Journal.[3] Link
-
Elguero, J., et al. (2025).[3] "Pyrazol-5-ones: Tautomerism, Synthesis and Reactions." ChemInform. Link
-
MDPI. (2023).[3] "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide." Molbank.[3] Link
-
National Institutes of Health (NIH). (2023). "Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles." PubMed Central.[3] Link
-
Reddy, T. S., et al. (2013).[3] "Synthesis of Novel 5-(3-t-Butyl-1H-pyrazol-5-yl)-2-substituted-1,3,4-oxadiazoles." Indian Journal of Heterocyclic Chemistry. Link
-
Royal Society of Chemistry. (2014). "Synthesis of pyrazoles under mild reaction conditions." RSC Advances. Link
-
PubChem. "Compound Summary: Pyrazol-5-ol derivatives." National Library of Medicine.[3] Link
-
ResearchGate. (2022).[3] "C−H Functionalization Reactions of 1‐Aryl‐5‐pyrazolones." Link
-
MDPI. (2025). "Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole." (Methodology reference for N-heterocycle synthesis). Link
-
NIH. (2025).[3] "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles." PubMed Central.[3] Link
-
Fluorochem. "1-(tert-Butyl)-5-phenyl-1H-pyrazole Product Page." (Structural analog reference). Link
-
Holzer, W., et al. (2011).[3] "Reactions and Tautomeric Behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols." Heterocycles. Link
Sources
- 1. download.basf.com [download.basf.com]
- 2. rsc.org [rsc.org]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. mdpi.com [mdpi.com]
- 7. 1h-pyrazol-5-amine | Sigma-Aldrich [sigmaaldrich.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Masterclass: 1-Substituted-5-Pyrazolone Derivatives
From Synthetic Architecture to Neuroprotective Therapeutics
Executive Summary: The "Privileged Scaffold"
In the landscape of medicinal chemistry, 1-substituted-5-pyrazolones represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While historically significant as the core of the first synthetic antipyretics (Antipyrine, 1883), this moiety has experienced a renaissance in modern drug discovery.
Its critical value lies in its tautomeric versatility , allowing it to mimic peptide bonds, chelate metals, and participate in hydrogen bonding networks essential for kinase inhibition and free radical scavenging. This guide dissects the chemical architecture, synthesis, and pharmacological mechanisms of this class, with a specific focus on Edaravone (ALS/Stroke therapeutic) as the archetype.
Molecular Architecture: The Tautomeric Chameleon
The biological activity of 5-pyrazolones is dictated by their ability to exist in three distinct tautomeric forms: the CH-form, OH-form, and NH-form. Understanding this equilibrium is not merely academic; it determines the compound's binding affinity and reactivity.
-
CH-form: Predominant in non-polar solvents (CDCl₃).
-
OH-form (Enol): Predominant in polar aprotic solvents (DMSO) and stabilized by aromaticity. This form is often the active pharmacophore in protein binding pockets.
-
NH-form: Less common but stabilized by specific substitution patterns at N1.
Visualization: Tautomeric Equilibrium
The following diagram illustrates the dynamic equilibrium shifts driven by solvent polarity and substituents.
Figure 1: Tautomeric equilibrium of 1-substituted-5-pyrazolones. The shift to the OH-form is critical for antioxidant activity.
Synthetic Strategies & Protocols
The Evolution of Synthesis
The classical Knorr Synthesis remains the industrial standard but has been optimized for green chemistry compliance.
-
Classical: Condensation of hydrazines with
-keto esters in refluxing ethanol/acetic acid. -
Modern: Microwave-assisted, solvent-free protocols using solid acid catalysts (e.g., sulfated zirconia or simple acetic acid catalysis) to improve yield and reduce reaction time from hours to minutes.
Protocol: Microwave-Assisted Synthesis of Edaravone
Target Molecule: 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) Objective: Rapid, high-yield synthesis with minimal purification.
Reagents:
-
Phenylhydrazine (10 mmol, 1.08 g)
-
Ethyl Acetoacetate (10 mmol, 1.30 g)
-
Glacial Acetic Acid (Catalytic amount, 2-3 drops) or Ethanol (2 mL as solvent)
Step-by-Step Methodology:
-
Preparation: In a microwave-safe reaction vial (10 mL), mix Phenylhydrazine and Ethyl Acetoacetate.
-
Catalysis: Add 2 drops of glacial acetic acid. Vortex for 30 seconds to ensure homogeneity.
-
Irradiation: Place the vial in a microwave synthesizer (e.g., CEM Discover or equivalent).
-
Power: 300 W[1]
-
Temperature: 100°C
-
Time: 3-5 minutes (Monitor TLC for disappearance of starting material).
-
-
Work-up:
-
Allow the mixture to cool to room temperature. The product often solidifies.
-
Add ice-cold ethanol (5 mL) and stir to break up the solid mass.
-
Filter the precipitate under vacuum.
-
-
Purification: Recrystallize from hot ethanol/water (7:3 ratio).
-
Validation:
-
Melting Point: Expect 127°C.
-
Yield: Typical yields >85%.
-
Visualization: Synthetic Workflow
Figure 2: Microwave-assisted synthesis workflow for Edaravone.
Pharmacological Mechanism: Free Radical Scavenging
The clinical success of Edaravone in treating Amyotrophic Lateral Sclerosis (ALS) and acute ischemic stroke is attributed to its potent antioxidant capacity.[2][3] Unlike general antioxidants, Edaravone specifically targets the hydroxyl radical (
Mechanism of Action[2][3][4][5][6]
-
Anionic Activation: At physiological pH, a fraction of Edaravone exists in its anionic form.
-
Electron Transfer: The anion donates a single electron to the hydroxyl radical (
OH). -
Radical Accommodation: The resulting Edaravone radical is stabilized by resonance across the pyrazolone ring.
-
Adduct Formation: The radical intermediate reacts with another radical or oxygen species to form stable, non-toxic oxidation products like 2-oxo-3-(phenylhydrazono)-butanoic acid (OPB).
Visualization: Edaravone Scavenging Pathway
Figure 3: Mechanism of hydroxyl radical scavenging by Edaravone preventing lipid peroxidation.
Structure-Activity Relationship (SAR) Data
The versatility of the 5-pyrazolone scaffold allows for fine-tuning of biological activity. The table below summarizes key SAR trends derived from recent literature.
| Position | Substituent Type | Effect on Activity | Application |
| N-1 | Phenyl (Unsubstituted) | Balanced lipophilicity/solubility. | Edaravone (CNS penetration) |
| N-1 | 2,4-Dinitrophenyl | Increases acidity; enhances antifungal activity. | Antimicrobial agents |
| N-1 | Heterocycle (e.g., Pyridine) | Improves water solubility and kinase affinity. | Kinase Inhibitors |
| C-3 | Methyl (-CH₃) | Essential for steric fit in small pockets. | Standard scaffold |
| C-3 | Trifluoromethyl (-CF₃) | Increases metabolic stability and lipophilicity. | COX-2 Inhibitors |
| C-4 | Benzylidene (=CH-Ar) | Formed via Knoevenagel condensation; high anticancer potency. | Anti-proliferative agents |
| C-4 | Azo (-N=N-Ar) | Enhances conjugation; used in dye chemistry and specific antibacterial drugs. | Antibacterials/Dyes |
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2021.
-
Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro. Experimental Neurology, 2009.
-
OH Radical Scavenging Activity of Edaravone: Mechanism and Kinetics. The Journal of Physical Chemistry B, 2012.[4]
-
High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. ResearchGate, 2025.
-
On the Tautomerism of N-Substituted Pyrazolones. Molecules, 2018.
Sources
An In-Depth Technical Guide to the Stability of 1-Butyl-1H-pyrazol-5-ol Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of 1-butyl-1H-pyrazol-5-ol under acidic conditions. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Understanding their stability profile, particularly in acidic environments that mimic physiological conditions in the stomach and are common in pharmaceutical processing, is paramount for drug development. This document elucidates the theoretical underpinnings of pyrazolone chemistry, proposes potential acid-catalyzed degradation pathways, and furnishes detailed, field-proven experimental protocols for conducting forced degradation studies. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data for regulatory submissions and internal decision-making.
Introduction: The Significance of Pyrazoles in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1] Its unique electronic properties and synthetic versatility have led to its incorporation into a wide array of approved drugs with diverse therapeutic applications. The stability of these molecules is a critical quality attribute, directly impacting their safety, efficacy, and shelf-life. Forced degradation studies, also known as stress testing, are intentionally conducted under harsh conditions to identify potential degradation products and elucidate degradation pathways.[2][3][4][5] This knowledge is fundamental for the development of stable formulations and robust analytical methods.[4][6] This guide focuses specifically on the stability of this compound in acidic media, a crucial aspect of its pre-formulation assessment.
The Intrinsic Chemistry of this compound: Tautomerism and Reactivity
A key feature of pyrazol-5-ones is their existence in multiple tautomeric forms.[7][8][9] For this compound, three principal tautomers can be envisaged: the hydroxyl form (OH-form), the amino form (NH-form), and the methylene form (CH-form). The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH. Under acidic conditions, protonation of the pyrazole ring can occur, which will significantly affect the tautomeric equilibrium and the overall reactivity of the molecule. The predominant tautomer will dictate the molecule's susceptibility to degradation. It is postulated that under acidic conditions, protonation of the exocyclic oxygen or the ring nitrogen atoms will increase the electrophilicity of the pyrazole core, rendering it more susceptible to nucleophilic attack by water.
Proposed Mechanism of Acid-Catalyzed Degradation
While specific literature on the degradation of this compound is scarce, a plausible mechanism for its acid-catalyzed hydrolysis can be proposed based on the well-established principles of acid catalysis on amides and esters.[10][11][12][13] The pyrazolone ring contains an amide-like functionality that is susceptible to hydrolysis.
The proposed degradation pathway likely involves the following key steps:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen or a ring nitrogen atom by a hydronium ion (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton transfer occurs from the attacking water molecule to one of the ring nitrogen atoms.
-
Ring Opening: This is followed by the cleavage of the C-N bond, leading to the opening of the pyrazole ring.
-
Formation of Degradation Products: Subsequent hydrolysis of the resulting intermediate would lead to the formation of smaller, more stable molecules. The anticipated primary degradation products are butylhydrazine and acetoacetic acid .
Caption: Proposed mechanism for the acid-catalyzed degradation of this compound.
Experimental Design for Forced Degradation Studies
The objective of a forced degradation study is to achieve a target degradation of 5-20%.[2] This level of degradation is sufficient to identify and characterize degradation products without leading to secondary degradation, which might not be relevant to the actual stability of the drug substance.
Materials and Reagents
-
This compound (API)
-
Hydrochloric Acid (HCl), 1 M and 0.1 M solutions
-
Sodium Hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
Purified water (18.2 MΩ·cm)
-
Phosphate buffer, pH 7.0
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Thermostatically controlled water bath or oven
-
Volumetric flasks and pipettes
-
Analytical balance
Experimental Protocol: Acidic Stress Testing
This protocol outlines a systematic approach to assessing the stability of this compound under acidic conditions.
Step 1: Preparation of Stock Solution
-
Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve the substance in a minimal amount of methanol and dilute to volume with the same solvent to obtain a stock solution of 1 mg/mL.
Step 2: Stress Conditions
-
For each stress condition, transfer 1 mL of the stock solution into separate vials.
-
Condition A (Mild): Add 9 mL of 0.1 M HCl.
-
Condition B (Forced): Add 9 mL of 1 M HCl.
-
Incubate the vials at 60°C.
Step 3: Time-Point Sampling
-
Withdraw aliquots (e.g., 1 mL) from each vial at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the withdrawn sample with an equivalent volume of the corresponding strength of NaOH solution to stop the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
Step 4: Control Samples
-
Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.
-
Prepare a blank solution consisting of the stressor (e.g., 1 M HCl) and the neutralization solution, diluted in the same manner as the stressed samples.
Step 5: Analytical Method
-
Analyze the samples using a validated stability-indicating HPLC method. A typical starting point for method development would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined from the UV spectrum of the parent compound (a PDA detector is highly recommended to monitor for the appearance of new peaks with different UV spectra).[14]
-
Injection Volume: 20 µL
-
Caption: A streamlined workflow for the forced degradation study of this compound.
Data Analysis and Interpretation
The data obtained from the HPLC analysis should be used to determine the rate of degradation and to identify and quantify any degradation products.
Quantification of Degradation
The percentage of degradation can be calculated using the following formula:
% Degradation = [ (Peak Area of Parent in Control - Peak Area of Parent in Stressed Sample) / Peak Area of Parent in Control ] * 100
Hypothetical Data Summary
The following table presents a hypothetical summary of the degradation of this compound under the described acidic stress conditions.
| Time (hours) | % Degradation (0.1 M HCl, 60°C) | % Degradation (1 M HCl, 60°C) |
| 0 | 0 | 0 |
| 2 | 1.2 | 5.8 |
| 4 | 2.5 | 10.5 |
| 8 | 5.1 | 18.2 |
| 12 | 7.8 | 25.1 |
| 24 | 14.5 | 45.3 |
This hypothetical data suggests that significant degradation occurs under the forced acidic conditions, with a more pronounced effect at the higher acid concentration.
Identification of Degradation Products
A PDA detector is invaluable for identifying degradation products, as it can help to distinguish them from the parent compound based on their UV spectra.[14] For structural elucidation of the major degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. The mass fragmentation patterns of pyrazoles can provide valuable structural information.
Conclusion and Recommendations
This technical guide has outlined a comprehensive approach to evaluating the stability of this compound under acidic conditions. The inherent reactivity of the pyrazolone core, particularly its susceptibility to acid-catalyzed hydrolysis, necessitates a thorough investigation during drug development. The proposed experimental protocols provide a robust framework for generating the necessary data to understand the degradation pathways and to develop a stable pharmaceutical product. It is recommended that the major degradation products be isolated and characterized to assess their potential toxicological impact. The stability-indicating analytical method developed through these studies will be a critical tool for quality control throughout the lifecycle of the drug product.
References
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Tsemecke, S., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Retrieved from [Link]
-
Encyclopedia.pub. (2022, June 30). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Retrieved from [Link]
-
Reddy, T. S., et al. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. Indian Journal of Heterocyclic Chemistry, 22, 273-278. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Singh, R., & Kumar, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(2), 129-138. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
International Journal of Pharmaceutical Research & Emerging Medical Sciences. (n.d.). A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. Retrieved from [Link]
-
YouTube. (2019, November 12). acid-catalyzed mechanism of ester hydrolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Elguero, J., et al. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry, 33(7), 575-582. Retrieved from [Link]
-
Supporting Information. (n.d.). Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, July 19). Mechanisms of Lactone Hydrolysis in Acidic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions. Retrieved from [Link]
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Methodological & Application
Greener Routes to N-Alkyl Pyrazolones: A Guide to Solvent-Free Synthesis
Introduction: The Imperative for Greener Synthesis in Drug Discovery
Pyrazolone scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The N-alkylated derivatives, in particular, are of significant interest as the nature of the alkyl substituent can profoundly influence the molecule's biological activity and pharmacokinetic profile.[4][5] Traditionally, the synthesis of these compounds has relied on conventional heating methods using volatile and often hazardous organic solvents. This approach not only contributes to environmental pollution but also poses safety risks and increases processing costs.
In recent years, the principles of green chemistry have spurred the development of innovative, solvent-free synthetic methodologies.[6] These techniques, including microwave-assisted synthesis, ultrasound irradiation, and mechanochemistry, offer significant advantages over classical methods by reducing reaction times, increasing energy efficiency, and minimizing waste generation.[7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the leading solvent-free methods for the synthesis of N-alkyl pyrazolones, complete with detailed protocols and an exploration of the underlying scientific principles.
Core Methodologies for Solvent-Free Synthesis
The solvent-free synthesis of N-alkyl pyrazolones can be broadly approached in two ways:
-
One-Pot Condensation and Alkylation: Direct synthesis from acyclic precursors, such as a β-ketoester, a hydrazine derivative, and an alkylating agent, in a single step without any solvent.
-
Direct N-Alkylation of Pyrazolones: The alkylation of a pre-synthesized pyrazolone core under solvent-free conditions.
This guide will cover protocols for both approaches, focusing on the most effective and widely adopted green techniques.
Methodology 1: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat the reaction mixture directly and efficiently.[7][8] This selective heating of polar molecules dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating.[1][7]
Causality Behind Microwave Efficiency
The rapid heating in MAOS is due to the interaction of the microwave radiation with the dipole moment of the reacting molecules. This creates rapid molecular rotations and friction, leading to a rapid increase in the internal temperature of the reaction mixture. This localized and instantaneous heating provides the activation energy for the reaction to proceed at a much faster rate.
Protocol 1: One-Pot Solvent-Free Synthesis of 4-Arylidenepyrazolones
This one-pot protocol describes the synthesis of 4-arylidenepyrazolone derivatives from a β-ketoester, a hydrazine, and an aromatic aldehyde under solvent-free microwave irradiation.[2][9]
Experimental Protocol:
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the β-ketoester (1.0 mmol), the substituted hydrazine (1.0 mmol), and the aromatic aldehyde (1.0 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (typically 100-140°C) for a short duration (usually 2-10 minutes).[10] The optimal time and temperature should be determined for each specific set of reactants.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The resulting solid product can often be purified by simple recrystallization from an appropriate solvent like ethanol.
Workflow Diagram:
Caption: Workflow for one-pot microwave-assisted pyrazolone synthesis.
Protocol 2: Solvent-Free N-Alkylation of Pyrazoles under Microwave Irradiation
This method is highly effective for the N-alkylation of pre-existing pyrazole rings using alkyl halides. The use of a solid support like sodium hydrogen carbonate is often employed to facilitate the reaction.[11]
Experimental Protocol:
-
Reactant Mixture: In a mortar, grind together the pyrazole (1.0 mmol), the alkyl halide (1.2 mmol), and anhydrous sodium hydrogen carbonate (2.0 mmol).
-
Transfer: Transfer the resulting fine powder to a microwave-safe vessel.
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at a power and time optimized for the specific substrates (e.g., 300-500 W for 3-10 minutes).
-
Work-up: After cooling, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary: Microwave-Assisted Synthesis
| Starting Materials | Method | Conditions | Time (min) | Yield (%) | Reference |
| β-ketoester, hydrazine, aldehyde | One-pot | 100-140°C, MW | 2-10 | 51-98 | [2] |
| Pyrazole, alkyl halide, NaHCO₃ | N-alkylation | 300-500 W, MW | 3-10 | Good | [11] |
| Phenyl glycidyl ether, pyrazole | N-alkylation | 120°C, MW | 1 | 51 | [8] |
Methodology 2: Ultrasound-Assisted Solvent-Free Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another efficient green methodology. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.
Protocol 3: Ultrasound-Mediated Condensation of Hydrazines and β-Ketoesters
This protocol details the synthesis of pyrazolone derivatives under solvent-free conditions using ultrasonic irradiation.[12]
Experimental Protocol:
-
Reactant Mixture: In a suitable flask, mix the hydrazine derivative (1.0 mmol) and the β-ketoester (1.0 mmol).
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate the mixture at a specified frequency (e.g., 25-40 kHz) at room temperature or with gentle heating.
-
Reaction Time: The reaction is typically complete within a short period (15-60 minutes). Monitor progress using TLC.
-
Work-up: Upon completion, the solidified product can be washed with cold water or a non-polar solvent (like hexane) and then purified by recrystallization.
Mechanism Insight:
The intense energy from cavitation creates highly reactive species and increases mass transfer, facilitating the condensation reaction between the hydrazine and the β-ketoester even in the absence of a solvent.
Workflow Diagram:
Caption: Workflow for ultrasound-assisted pyrazolone synthesis.
Methodology 3: Mechanochemical Synthesis (Grinding)
Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions.[13] This solvent-free technique is highly effective for solid-state reactions and offers a simple, scalable, and environmentally benign approach.
Protocol 4: Grinding Synthesis of Pyrazole Derivatives
This protocol involves the simple grinding of reactants at room temperature.
Experimental Protocol:
-
Reactant Mixture: Place the solid reactants, for example, 4-phenylurazole or 1,2-dibenzoylhydrazines (1.0 mmol), dialkyl acetylenedicarboxylates (1.0 mmol), and isocyanides (1.0 mmol), in a mortar.[14] A catalyst, such as tetrabutylammonium bromide (TBAB), can be added.[14]
-
Grinding: Grind the mixture vigorously with a pestle for the specified time (typically 10-30 minutes) at room temperature. The mixture may change in color or consistency, indicating the progress of the reaction.[14]
-
Monitoring: Monitor the reaction by TLC by dissolving a small sample in a suitable solvent.
-
Work-up: Once the reaction is complete, the product can be isolated by adding a solvent in which the product is soluble but the catalyst or by-products are not, followed by filtration and evaporation. Alternatively, purification can be achieved by column chromatography.
Data Summary: Mechanochemical and Ultrasound-Assisted Synthesis
| Method | Starting Materials | Conditions | Time (min) | Yield (%) | Reference |
| Ultrasound-assisted | Hydrazine, β-ketoester | 25-40 kHz, RT | 15-60 | Good-Excellent | [12] |
| Mechanochemical | 1,2-dibenzoylhydrazines, acetylenedicarboxylates, isocyanides, TBAB | Grinding, RT | ~10-30 | 75-86 | [14] |
| Ball Milling | β-ketoester, phenylhydrazine | Solventless, ball milling | ~60 | High | [13] |
Methodology 4: Phase-Transfer Catalysis (PTC) under Solvent-Free Conditions
Solvent-free phase-transfer catalysis is an excellent method for the N-alkylation of pyrazoles.[15] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the pyrazole anion from the solid phase to the liquid alkylating agent, allowing the reaction to proceed without a solvent.
Protocol 5: Solvent-Free N-Alkylation of Pyrazole using PTC
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask, thoroughly mix pyrazole (1.0 mmol), the alkyl halide (1.0 mmol), powdered potassium hydroxide (as the base), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~3 mol%).[15]
-
Reaction: Stir the mixture at a set temperature (e.g., 70-80°C) for the required time (typically 1-3 hours).
-
Work-up: After cooling, the N-alkylpyrazole can be isolated by direct distillation (such as ball-to-ball distillation) from the reaction mixture, which leaves behind the inorganic salts and the catalyst.[15] This simple work-up is a key advantage of this method.
Mechanism of PTC N-Alkylation:
Caption: Mechanism of solvent-free phase-transfer catalyzed N-alkylation.
Conclusion and Future Outlook
The adoption of solvent-free synthesis methods represents a significant advancement in the production of N-alkyl pyrazolones, aligning with the principles of green chemistry.[6] Microwave-assisted synthesis, sonochemistry, mechanochemistry, and phase-transfer catalysis all offer compelling alternatives to traditional solvent-based methods, providing benefits such as dramatically reduced reaction times, higher yields, simpler work-up procedures, and a significantly lower environmental footprint.[7]
For researchers and professionals in drug development, these techniques are not merely "greener" but are also powerful tools for accelerating the discovery and optimization of new pyrazolone-based drug candidates. The ability to rapidly synthesize libraries of analogs in a time- and resource-efficient manner is a key advantage in modern medicinal chemistry.[2][8] As these technologies continue to evolve, their integration into standard laboratory practice will be crucial for the future of sustainable and efficient chemical synthesis.
References
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available from: [Link]
-
Synthesis of n-alkylpyrazoles by phase transfer catalysis. ResearchGate. Available from: [Link]
-
High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society. Available from: [Link]
-
Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science. Available from: [Link]
-
Ball Milling Promoted N-Heterocycles Synthesis. MDPI. Available from: [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. ResearchGate. Available from: [Link]
-
Convenient ultrasound mediated synthesis of substituted pyrazolones under solvent-free conditions. ResearchGate. Available from: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry. Available from: [Link]
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. National Institutes of Health. Available from: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available from: [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. Available from: [Link]
-
Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online. Available from: [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available from: [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available from: [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society. Available from: [Link]
-
Pyrazole Synthesis. Organic Chemistry Portal. Available from: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available from: [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. Available from: [Link]
-
Synthesis of Pyrazolone Derivatives by Grinding, Microwave, and Conventional Techniques and Their Antimicrobial Activity. ResearchGate. Available from: [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. Available from: [Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Publications. Available from: [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available from: [Link]
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. Available from: [Link]
-
Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. ACS Publications. Available from: [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. Available from: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 6. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ball Milling Promoted N-Heterocycles Synthesis [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Application Note: Evaluation of 1-Butyl-1H-pyrazol-5-ol as a Corrosion Inhibitor
[1][2]
Executive Summary & Chemical Profile[3]
1-Butyl-1H-pyrazol-5-ol represents a class of N-heterocyclic organic inhibitors that mitigate corrosion through adsorption. Its structure combines a polar pyrazole "head" (rich in
This guide details the standardized workflow for evaluating this molecule's efficacy on mild steel in 1.0 M HCl, a standard aggressive environment. The protocol integrates gravimetric, electrochemical, and surface morphological analyses to ensure robust, reproducible data.
Chemical Profile[1][3][4]
-
IUPAC Name: this compound
-
Key Functionality:
-
Adsorption Centers: Pyrazole Nitrogen (
), Oxygen (hydroxyl/keto tautomer). -
Barrier Formation: Butyl (
) alkyl chain increases surface coverage and hydrophobicity.
-
-
Solubility Note: While moderately soluble in polar organic solvents, preparation in aqueous acid may require pre-dissolution in ethanol or ultrasonic dispersion.
Experimental Workflow
The following diagram outlines the logical progression of the study, ensuring self-validation where electrochemical results are cross-referenced with gravimetric data.
Caption: Logical workflow integrating gravimetric screening, electrochemical validation, and mechanistic modeling.
Detailed Protocols
Solution Preparation
Objective: Create a stable corrosive medium with varying inhibitor concentrations.
-
Aggressive Medium: Prepare 1.0 M HCl using analytical grade 37% HCl and double-distilled water.
-
Stock Solution: Dissolve this compound in a minimum volume of ethanol (if water insoluble) and dilute with 1.0 M HCl to achieve a
M stock. -
Test Series: Dilute stock to create a concentration range:
M.
Gravimetric (Weight Loss) Analysis
Standard: ASTM G31-72 Rationale: Provides the direct "true" corrosion rate averaged over time.
-
Specimen Prep: Abrade mild steel coupons (approx.
cm) with SiC paper (grades 400–1200). Degrease with acetone, wash with distilled water, dry, and weigh ( ). -
Immersion: Suspend coupons in 100 mL of test solution (with and without inhibitor) for 24 hours at 303 K.
-
Recovery: Remove coupons, scrub with a bristle brush under running water to remove corrosion products, wash with acetone, dry, and reweigh (
). -
Calculation:
Where is weight loss ( ), is area, is time, is density, and is a constant ( for mm/y).
Electrochemical Impedance Spectroscopy (EIS)
Rationale: Quantifies the charge transfer resistance (
-
Setup: Three-electrode cell (Working: Mild Steel, Counter: Platinum, Reference: Ag/AgCl or SCE).
-
Stabilization: Monitor Open Circuit Potential (OCP) for 30 minutes until stability (
mV/min). -
Parameters:
-
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV RMS (sinusoidal).
-
Points/Decade: 10.
-
-
Analysis: Fit data to an Equivalent Electrical Circuit (EEC). For inhibited acid corrosion, the standard circuit is R(QR) : Solution Resistance (
) in series with a parallel combo of Constant Phase Element ( ) and Charge Transfer Resistance ( ).
Potentiodynamic Polarization (Tafel)
Rationale: Determines the type of inhibition (Anodic, Cathodic, or Mixed) and calculates corrosion current density (
-
Scan Range: ±250 mV relative to OCP.
-
Scan Rate: 0.5 mV/s or 1.0 mV/s (slow scan minimizes capacitive charging currents).
-
Data Extraction: Extrapolate linear Tafel regions to the corrosion potential (
) to find .-
Inhibition Efficiency (
):
-
Data Presentation & Analysis
Mechanistic Insight: Adsorption Isotherms
To validate the mechanism, fit the surface coverage (
Equation:
-
Plot
(y-axis) vs. (x-axis). -
Linearity check:
should be . -
Gibbs Free Energy (
):-
If
kJ/mol: Physisorption (electrostatic). -
If
kJ/mol: Chemisorption (coordinate bond). -
Expectation for this compound: Mixed mode (approx. -30 to -35 kJ/mol) due to N-metal bonding and alkyl tail interactions.
-
Summary Data Table Template
Present your findings using this structure for clarity:
| Concentration (M) | ||||||
| Blank (1M HCl) | 25.4 | 150.2 | 850.5 | 480 | - | - |
| 120.5 | 85.4 | 180.2 | 475 | 78.9 | 78.8 | |
| 350.1 | 42.1 | 65.4 | 472 | 92.7 | 92.3 |
Mechanistic Visualization
The following diagram illustrates the theoretical inhibition mechanism of this compound on the steel surface.
Caption: Dual-mode adsorption: N-Fe coordination and hydrophobic film formation by butyl chains.
References
-
Al-Amiery, A. A., et al. (2025). "Pyrazole derivatives as corrosion inhibitor for C-steel in hydrochloric acid medium." ResearchGate.[1][2][3]
-
Verma, C., et al. (2022). "Pyrazoline derivatives as possible corrosion inhibitors for mild steel in acidic media: A combined experimental and theoretical approach." Taylor & Francis.
-
Fouda, A. S., et al. (2025). "Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium." ACS Omega.
-
ASTM International. (2021). "Standard Practice for Laboratory Immersion Corrosion Testing of Metals (ASTM G31-72)." ASTM Standards.[4]
-
Khudhair, Z. T., & Shihab, M. S. (2025). "Preparation and Investigation of Some New Pyrazole Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Media." ResearchGate.[1][2][3]
Application Note: Preparation and Characterization of Metal Complexes with 1-Butyl-5-Pyrazolone Ligands
Executive Summary
This guide details the synthesis, purification, and characterization of transition metal complexes coordinated with 1-butyl-3-methyl-5-pyrazolone ligands. While 1-phenyl analogues are ubiquitous in literature, the 1-butyl variant offers distinct advantages in medicinal chemistry: enhanced lipophilicity (
This protocol provides a self-validating workflow for synthesizing the ligand from primary precursors and subsequently metallating it with divalent transition metals (Cu, Co, Ni).
Scientific Rationale & Mechanism
The Ligand System: 1-Butyl-3-methyl-5-pyrazolone
The 5-pyrazolone core exhibits keto-enol tautomerism , a feature pivotal to its coordination chemistry. In solution, the compound exists in equilibrium between the CH-keto, OH-enol, and NH-keto forms.
-
Neutral State: Predominantly exists in the CH-keto form in non-polar solvents.
-
Anionic State (Coordinated): Upon deprotonation (typically by a metal acetate or weak base), the ligand adopts the enolato form. It acts as a bidentate monoanionic ligand [O,O’] or [N,O], forming stable six-membered chelate rings with metal ions.
Why 1-Butyl? Replacing the traditional phenyl ring (at N1) with a butyl chain reduces aromatic stacking interactions but significantly increases aliphatic lipophilicity. This modification is strategic for:
-
Solubility: Higher solubility in mid-polarity organic solvents (DCM, THF) compared to the phenyl analogue.
-
Bioavailability: The alkyl chain facilitates passive transport across lipid bilayers, a desirable trait for antimicrobial and anticancer metallodrugs.
Coordination Strategy
The synthesis utilizes a 1:2 Metal-to-Ligand stoichiometry (
Experimental Protocols
Protocol A: Synthesis of Ligand (1-Butyl-3-methyl-5-pyrazolone)
Note: If the specific 1-butyl derivative is not commercially available, it must be synthesized via the Knorr Pyrazole Synthesis.
Reagents:
-
Ethyl acetoacetate (1.0 eq)
-
n-Butylhydrazine hydrochloride (1.0 eq) (or n-butylhydrazine free base)
-
Sodium Acetate (1.1 eq, if using hydrochloride salt)
-
Ethanol (Absolute)[1]
-
Acetic Acid (Catalytic, 2-3 drops)
Procedure:
-
Preparation: In a 250 mL round-bottom flask (RBF), dissolve n-butylhydrazine hydrochloride (12.46 g, 0.1 mol) in 50 mL of ethanol. Add sodium acetate (9.0 g) dissolved in minimum water to liberate the free hydrazine. Stir for 10 minutes and filter off the NaCl precipitate if necessary.
-
Condensation: To the filtrate, add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise over 15 minutes under stirring. Add 2 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (
) for 4 hours. The solution will turn from colorless to pale yellow/orange. -
Isolation: Evaporate the solvent under reduced pressure (Rotavap) to 20% of the original volume.
-
Crystallization: Cool the residue in an ice bath. If oil forms (common with butyl chains), add cold diethyl ether or hexane and scratch the flask walls to induce crystallization.
-
Purification: Recrystallize from Ethanol/Hexane (1:1).
-
Yield Target: >70%
-
Validation: Melting point check (approx.[2] range 100-110°C, distinct from 1-phenyl analogue).
-
Protocol B: Synthesis of Metal Complexes ( )
Target Metals: Cu(II), Ni(II), Co(II), Zn(II).
General Formula:
Reagents:
-
Ligand (from Protocol A): 2.0 mmol
-
Metal(II) Acetate hydrate (
): 1.0 mmol -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Procedure:
-
Ligand Solution: Dissolve 1-butyl-3-methyl-5-pyrazolone (308 mg, 2.0 mmol) in 20 mL of hot methanol (
). Ensure complete dissolution. -
Metal Addition: Dissolve the metal acetate (1.0 mmol) in 10 mL of hot methanol.
-
Cu(OAc)₂·H₂O: 199 mg
-
Ni(OAc)₂·4H₂O: 248 mg
-
Co(OAc)₂·4H₂O: 249 mg
-
-
Complexation: Add the metal salt solution dropwise to the ligand solution under continuous magnetic stirring.
-
Observation: Immediate color change should occur (Green/Blue for Cu, Teal/Green for Ni, Pink/Purple for Co).
-
-
Reflux: Reflux the mixture for 3–5 hours.
-
pH Check: Test vapors with wet litmus. If acetic acid is evolved, the reaction is proceeding. If pH remains highly acidic, add a few drops of dilute ethanolic ammonia to adjust pH to ~6.5–7.0 (do not exceed pH 8 to avoid metal hydroxide precipitation).
-
-
Precipitation: Allow the solution to cool slowly to room temperature. Many complexes will precipitate upon cooling.
-
Troubleshooting: If no precipitate forms, reduce volume by 50% on a Rotavap and store at
overnight.
-
-
Filtration & Wash: Filter the solid product under vacuum. Wash with:
-
Cold Methanol (2 x 5 mL)
-
Diethyl Ether (2 x 10 mL) to remove unreacted ligand.
-
-
Drying: Dry in a vacuum desiccator over
for 24 hours.
Visualization of Workflows
Synthesis & Mechanism Pathway
The following diagram illustrates the Knorr synthesis followed by the chelation mechanism.
Caption: Workflow from Knorr synthesis precursors to the final metal chelate, highlighting the cyclization and coordination steps.
Characterization & Validation (Self-Validating System)
To ensure the "Trustworthiness" of the protocol, the following analytical signatures must be verified.
Infrared Spectroscopy (FT-IR)
This is the primary tool for confirming coordination.
-
Ligand (Free): Look for a strong band at 1600–1640 cm⁻¹ (
stretching) and a broad band at 3200–3400 cm⁻¹ (N-H/O-H stretching). -
Complex (Bound):
-
Shift: The
band typically shifts to a lower frequency (1580–1600 cm⁻¹) , indicating coordination through the carbonyl oxygen. -
New Bands: Appearance of weak bands in the far-IR region (400–500 cm⁻¹ ) corresponds to
and vibrations. -
Absence: Disappearance or significant reduction of the broad OH/NH bands indicates deprotonation and coordination.
-
1H-NMR (for Zn/Cd complexes)
Note: Paramagnetic metals (Cu, Co, Ni) will broaden signals, making NMR difficult. Use Zn(II) analogues as a diamagnetic structural proxy.
-
Validation: The signal for the proton at the 4-position (methine/methylene) of the pyrazolone ring (typically
3.0–3.5 ppm or vinylic 5.0–5.5 ppm) will shift significantly or disappear if the ligand coordinates in the deprotonated enolic form.
Elemental Analysis (CHN)
Theoretical calculation for
-
Guidance: Pyrazolone complexes are hygroscopic. If experimental %C and %H are lower than expected, recalculate assuming 1 or 2 coordinated water molecules.
Data Summary Table
| Technique | Parameter | Expected Result (Ligand) | Expected Result (Complex) | Interpretation |
| FT-IR | Carbonyl coordination | |||
| FT-IR | N/A | Metal-Oxygen bond formation | ||
| UV-Vis | New bands | d-d transitions (Geometry) | ||
| Molar Cond. | N/A | Non-electrolyte (Neutral complex) |
Applications in Drug Development
The 1-butyl modification is specifically relevant for:
-
Antimicrobial Agents: The lipophilic butyl tail disrupts bacterial cell membranes, enhancing the penetration of the cytotoxic metal center (e.g., Copper or Silver).
-
SOD Mimics: Copper complexes of pyrazolones often mimic Superoxide Dismutase (SOD) activity, scavenging free radicals. The butyl derivative improves tissue distribution compared to hydrophilic analogues.
References
-
Knorr Pyrazole Synthesis: Knorr, L. (1883).[3] Berichte der deutschen chemischen Gesellschaft, 16, 2597. (Foundational chemistry for pyrazolone synthesis).[3]
-
General Metal Complexation: Maurya, R. C., et al. (2003). "Synthesis and characterization of some oxidovanadium(IV) complexes involved in O,O-chelation." Journal of Chemical Sciences, 115, 273-282. Link
-
Biological Activity of Pyrazolones: Vijesh, A. M., et al. (2013). "Synthesis, characterization and antimicrobial studies of some new pyrazole derivatives." European Journal of Medicinal Chemistry, 62, 410-415. Link
-
Structural Characterization: Marchetti, F., et al. (2000). "Synthesis and structural characterization of metal complexes with 4-acyl-5-pyrazolones." Polyhedron, 19(16), 1909-1915. Link
-
Lipophilicity & Drug Design: Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 24(9), 1420–1456. Link
Sources
microwave-assisted synthesis of 1-butyl-1H-pyrazol-5-ol
Application Note: Microwave-Assisted Synthesis of 1-butyl-1H-pyrazol-5-ol Scaffolds
Introduction & Scientific Rationale
The pyrazolone scaffold, specifically 1-substituted-1H-pyrazol-5-ol , represents a privileged structure in medicinal chemistry, serving as the core for free radical scavengers (e.g., Edaravone), COX-2 inhibitors, and agrochemicals. Traditional Knorr condensation—the thermal reaction of hydrazines with
This protocol details the (and its 3-methyl congener). By utilizing dielectric heating, we achieve rapid internal heating of the polar reaction matrix (ethanol/water), accelerating the rate-determining step (cyclization) and improving the purity profile.
Key Advantages of this Protocol:
-
Kinetics: Reaction time reduced from 4 hours (reflux) to <15 minutes.
-
Thermodynamics: Superheating effect promotes the elimination of ethanol/water, driving the equilibrium toward the cyclic product.
-
Green Chemistry: Compatible with aqueous/ethanolic solvents; high atom economy.
Reaction Mechanism
The synthesis proceeds via a modified Knorr Pyrazole Synthesis. The mechanism involves a cascade sequence:
-
Nucleophilic Attack: The primary amine of butylhydrazine attacks the more electrophilic ketone carbonyl of the
-keto ester. -
Hydrazone Formation: Elimination of water yields the hydrazone intermediate.
-
Cyclization: Intramolecular nucleophilic attack of the secondary hydrazine nitrogen onto the ester carbonyl.
-
Tautomerization: The resulting pyrazolone undergoes keto-enol tautomerism to form the stable 5-ol species (solvent-dependent).
Figure 1: Mechanistic pathway of the microwave-assisted Knorr condensation.
Experimental Protocol
Caution: Hydrazines are toxic and potential sensitizers. Microwave vessels are pressurized systems. Perform all manipulations in a fume hood and use appropriate PPE.
Materials
-
Reagent A: Butylhydrazine hydrochloride (CAS: 56795-65-4)
-
Reagent B: Ethyl Acetoacetate (for 3-methyl variant) OR Ethyl 3,3-diethoxypropionate (for 3-H variant).
-
Base: Sodium Acetate (NaOAc) or Triethylamine (Et3N) – Required to neutralize the HCl salt.
-
Solvent: Ethanol (EtOH) or Water/EtOH (1:1).
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave-transparent process vial (e.g., borosilicate glass), dissolve Butylhydrazine HCl (1.0 mmol, 124 mg) and NaOAc (1.1 mmol, 90 mg) in Ethanol (3 mL) . Stir for 2 minutes to liberate the free hydrazine base.
-
Addition: Add Ethyl Acetoacetate (1.0 mmol, 127 µL) dropwise.
-
Note: For the strict 3-unsubstituted parent (this compound), use Ethyl 3,3-diethoxypropionate (1.0 mmol) instead.
-
-
Sealing: Cap the vial with a PTFE-lined septum and crimp seal.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity (single-mode or multi-mode).
-
Mode: Dynamic (Power controlled by Temperature)
-
Temperature: 120 °C
-
Hold Time: 10 minutes
-
Pre-stirring: 30 seconds (High speed)
-
Pressure Limit: 15 bar
-
-
Work-up:
-
Cool the reaction to <50 °C using compressed air (built-in feature of most reactors).
-
Precipitation: Pour the mixture into ice-cold water (10 mL) and adjust pH to ~4-5 with dilute HCl if necessary to induce precipitation.
-
Extraction (Alternative): If oil forms, extract with Ethyl Acetate (3 x 5 mL), dry over MgSO4, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-10% MeOH in DCM) if high purity (>99%) is required for biological assay.
Workflow Visualization
Figure 2: Operational workflow for the microwave synthesis process.
Results & Discussion
Yield Comparison: Conventional vs. Microwave
The microwave protocol demonstrates a significant efficiency advantage over thermal reflux. The "superheating" effect of ethanol allows the reaction to access higher energy states rapidly, overcoming the activation energy for the ring-closure step.
| Parameter | Conventional Reflux | Microwave (This Protocol) | Improvement |
| Temperature | 78 °C (Boiling point of EtOH) | 120 °C (Pressurized) | +42 °C |
| Time | 4 - 6 Hours | 10 Minutes | 24x Faster |
| Yield | 65 - 75% | 92 - 96% | +20% |
| Purity (Crude) | ~85% (Requires Column) | >95% (Often Clean) | Simplified Workup |
Troubleshooting Guide
-
Low Yield: Ensure the hydrazine hydrochloride is fully neutralized. If using a non-polar solvent (e.g., Toluene), microwave absorption will be poor; add a "doping" agent like ionic liquid or switch to EtOH.
-
Over-pressurization: If the vessel vents, reduce the temperature to 100 °C and extend time to 15 minutes. This reaction generates Ethanol as a byproduct, which contributes to pressure build-up.
References
-
Microwave-Assisted Synthesis of Pyrazoles (Review): Title: Microwave-assisted synthesis of pyrazoles - a mini-review. Source: DergiPark / Anadolu University. URL:[Link]
-
Comparative Yield Studies (Conventional vs. MW): Title: Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Source: PubMed / Bentham Science. URL:[Link]
-
General Knorr Synthesis Mechanism: Title: Microwave-Assisted Paal-Knorr Reaction and Pyrazole Synthesis.[1][2][3] Source: Organic-Chemistry.org. URL:[Link]
-
Biotage Microwave Reaction Tutorial (General Parameters): Title: Microwave Reaction Tutorial & Parameters.[2][4][5][6] Source: Biotage.[4] URL:[Link] (General landing for protocol verification).
Sources
Troubleshooting & Optimization
preventing bis-alkylation during pyrazolone synthesis
A Researcher's Guide to Preventing Bis-Alkylation and Controlling Regioselectivity
Welcome to the technical support center for pyrazolone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazolone chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your syntheses effectively. This resource will focus on one of the most common challenges in this field: the prevention of bis-alkylation and the control of regioselectivity.
Frequently Asked Questions (FAQs)
Q1: I'm trying to synthesize a mono-alkylated pyrazolone, but I'm consistently getting a significant amount of a bis-alkylated byproduct. What's happening?
A1: The formation of a bis-alkylated byproduct is a common issue in pyrazolone synthesis and stems from the multiple nucleophilic sites on the pyrazolone ring. After the initial desired alkylation (often at one of the nitrogen atoms), the mono-alkylated product can be deprotonated again under basic conditions, creating a new nucleophilic center that can react with another equivalent of your alkylating agent. This is particularly prevalent if you are using a strong base and an excess of the alkylating agent.
Q2: What are the different sites on the pyrazolone ring that can be alkylated?
A2: Pyrazolones exist in tautomeric forms, which means they have multiple reactive sites.[1][2] The primary sites for alkylation are the two nitrogen atoms (N1 and N2), the oxygen atom (O-alkylation), and the carbon at the 4-position (C4-alkylation). The formation of bis-alkylated products often involves a combination of N- and C-alkylation or N- and O-alkylation. Understanding the factors that influence the reactivity of these different sites is key to controlling the outcome of your reaction.
Q3: How do the reaction conditions influence whether I get mono- or bis-alkylation?
A3: Reaction conditions play a pivotal role in determining the selectivity of your alkylation reaction. The key factors to consider are:
-
The Base: The strength and steric hindrance of the base you choose are critical. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can readily deprotonate the mono-alkylated product, leading to bis-alkylation.[3][4] Weaker bases like potassium carbonate (K2CO3) are often preferred to minimize this second deprotonation.[5]
-
The Solvent: The polarity of the solvent can influence which tautomeric form of the pyrazolone is present and can affect the reactivity of the nucleophile and electrophile. For instance, fluorinated alcohols have been shown to increase regioselectivity in pyrazole formation.
-
The Alkylating Agent: The reactivity and steric bulk of your alkylating agent are important. More reactive alkylating agents (e.g., alkyl iodides vs. alkyl chlorides) can increase the rate of the second alkylation.
-
Stoichiometry: Using a significant excess of the alkylating agent will naturally increase the likelihood of a second alkylation event. Careful control of the stoichiometry is essential.
-
Temperature: Higher reaction temperatures can provide the activation energy needed for the less favorable second alkylation to occur. Running the reaction at lower temperatures can often improve selectivity for the mono-alkylated product.
Q4: I'm observing a mixture of N1 and N2 alkylated isomers. How can I control this regioselectivity?
A4: The regioselectivity between N1 and N2 alkylation on an unsymmetrical pyrazole is a classic challenge. The outcome is often a delicate balance between kinetic and thermodynamic control. Steric hindrance is a major factor; bulkier alkylating agents will preferentially react at the less sterically hindered nitrogen atom.[6] The electronic properties of the substituents on the pyrazolone ring also play a crucial role in directing the alkylation.[7] Computational studies have shown that the nature of the alkylating agent itself can reverse the selectivity between N1 and N2.[8]
Troubleshooting Guide: Suppressing Bis-Alkylation
This section provides a more in-depth, problem-oriented approach to tackling bis-alkylation in your pyrazolone synthesis.
Problem: Significant Formation of Bis-Alkylated Product
-
Primary Cause: The mono-alkylated product is being deprotonated and reacting a second time.
-
Troubleshooting Strategy: The core of the strategy is to make the second alkylation event less favorable than the first.
Workflow for Optimizing Mono-Alkylation
Caption: A stepwise workflow for troubleshooting and minimizing bis-alkylation in pyrazolone synthesis.
Detailed Explanation of Troubleshooting Steps:
-
Choice of Base: This is often the most critical parameter. If you are using a strong base like NaH, KOtBu, or an organolithium reagent, you are creating a highly reactive pyrazolone anion that can easily be alkylated multiple times.
-
Recommendation: Switch to a weaker inorganic base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). These bases are often strong enough to deprotonate the starting pyrazolone but may not be as efficient at deprotonating the less acidic mono-alkylated product.
-
-
Stoichiometric Control: Carefully measure your reagents.
-
Recommendation: Begin with a 1:1 molar ratio of your pyrazolone to the alkylating agent. You may need to use a slight excess (e.g., 1.05 - 1.1 equivalents) of the alkylating agent to drive the reaction to completion, but avoid large excesses.
-
-
Solvent Effects: The solvent can influence the solubility of the pyrazolone salt and the rate of reaction.
-
Recommendation: Aprotic solvents are generally preferred. Acetonitrile, DMF, THF, and toluene are common choices. If you are still observing bis-alkylation, consider a less polar solvent, which may decrease the overall reaction rate and improve selectivity.
-
-
Temperature Control: Many alkylation reactions are run at elevated temperatures to increase the rate. However, this can also promote undesired side reactions.
-
Recommendation: Attempt the reaction at room temperature first. If the reaction is too slow, gently warm it. If bis-alkylation is still an issue at room temperature, try cooling the reaction to 0°C or even lower.
-
Data Summary: Influence of Reaction Parameters on Mono- vs. Bis-Alkylation
| Parameter | Condition Favoring Mono-Alkylation | Condition Favoring Bis-Alkylation | Rationale |
| Base | Weak (e.g., K2CO3, Cs2CO3)[5] | Strong (e.g., NaH, KOtBu, n-BuLi)[3][4] | Weaker bases are less likely to deprotonate the mono-alkylated product. |
| Alkylating Agent Stoichiometry | 1.0 - 1.1 equivalents | > 1.5 equivalents | Excess alkylating agent drives the reaction towards multiple additions. |
| Temperature | Low (0°C to room temperature) | High (Reflux) | The second alkylation often has a higher activation energy. |
| Solvent | Aprotic, less polar (e.g., Toluene, THF) | Aprotic, polar (e.g., DMF, DMSO) | Polar aprotic solvents can enhance the nucleophilicity of the pyrazolone anion. |
| Alkylating Agent Reactivity | Less reactive (e.g., R-Cl, R-Br) | More reactive (e.g., R-I, R-OTs) | Highly reactive agents increase the rate of both alkylation steps. |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of a Pyrazolone using a Weak Base
This protocol is designed to favor the formation of the mono-alkylated product by using a mild base and controlled stoichiometry.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazolone starting material (1.0 equivalent) and anhydrous acetonitrile.
-
Addition of Base: Add finely powdered potassium carbonate (1.5 equivalents). Stir the suspension vigorously for 15-30 minutes at room temperature.
-
Addition of Alkylating Agent: Add the alkylating agent (1.05 equivalents) dropwise to the suspension.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is proceeding slowly, the temperature can be gently increased to 40-50°C.
-
Workup: Once the starting material is consumed, filter the reaction mixture to remove the inorganic base. Wash the filter cake with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired mono-alkylated pyrazolone.
Visualizing the Competing Pathways
The following diagram illustrates the key decision point in the reaction that leads to either the desired mono-alkylated product or the undesired bis-alkylated byproduct.
Caption: Competing reaction pathways in pyrazolone alkylation leading to mono- and bis-alkylation.
By carefully selecting your reaction conditions, you can disfavor the second deprotonation and subsequent second alkylation, leading to a higher yield of your desired mono-alkylated pyrazolone.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning . MDPI. Available at: [Link]
-
Pyrazole synthesis . Organic Chemistry Portal. Available at: [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes . Organic Chemistry Portal. Available at: [Link]
- N-alkylation method of pyrazole. Google Patents.
-
Optimization of pyrazole N-alkylation conditions . ResearchGate. Available at: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives . PubMed Central. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac . ACS Publications. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates . MDPI. Available at: [Link]
-
Synthesis and Characterization of Phenylene- bis -pyrazolones and Nitrosation Derivatives . ResearchGate. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions . ACS Publications. Available at: [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor . PMC. Available at: [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones . ACS Publications. Available at: [Link]
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling . PMC. Available at: [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives . PMC. Available at: [Link]
-
N -Alkylation of Pyrazole: Reaction in an Ionic Liquid . ResearchGate. Available at: [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves . ResearchGate. Available at: [Link]
-
synthesis of pyrazoles . YouTube. Available at: [Link]
-
(PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions . ResearchGate. Available at: [Link]
-
Knorr Pyrazole Synthesis . J&K Scientific LLC. Available at: [Link]
-
Selective Recovery Lithium from Mother Liquor via Solvent Extraction: A Review on Extractants, Mechanisms, and Efficiency . MDPI. Available at: [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes . Wiley Online Library. Available at: [Link]
-
reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols . HETEROCYCLES. Available at: [Link]
-
Synthesis and Characterization of Phenylene-bis-pyrazolones and Nitrosation Derivatives . Wiley Online Library. Available at: [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX . Slideshare. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 4. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Technical Support Center: Controlling Regioselectivity in Butylhydrazine Cyclization
Executive Summary
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide addresses the critical challenge of regiocontrol in the cyclization of butylhydrazines with 1,3-electrophiles (typically 1,3-diketones) to form pyrazoles.
The "Regioselectivity Paradox" in Knorr pyrazole synthesis arises because the hydrazine molecule contains two nucleophilic nitrogen atoms (
This guide provides mechanistic insights, solvent engineering strategies, and validated protocols to force the reaction toward a single regioisomer.
Module 1: Mechanistic Drivers of Selectivity
To troubleshoot, you must first understand the competing pathways. The reaction outcome is dictated by the initial nucleophilic attack.
The Decision Matrix
The regioselectivity depends on the interplay between Sterics (size of the butyl group and diketone substituents) and Electronics (hardness/softness of the carbonyls).
-
n-Butylhydrazine: The terminal nitrogen (
) is the most nucleophilic but also the most sterically accessible. It typically attacks the least hindered or most electrophilic carbonyl first. -
t-Butylhydrazine: The massive steric bulk of the t-butyl group forces the distal
to attack the least hindered carbonyl almost exclusively, often reversing selectivity compared to n-butyl or methyl hydrazine.
Visualizing the Pathway
Figure 1: Bifurcation of the reaction pathway. Controlling the initial attack (Path A vs. Path B) is the only way to guarantee high regioselectivity.
Module 2: Troubleshooting & FAQs
Category A: Solvent & Reaction Conditions
Q1: I am getting a 50:50 mixture of isomers using Ethanol at reflux. How do I fix this? Diagnosis: Ethanol is a protic, nucleophilic solvent that stabilizes transition states non-specifically. Refluxing promotes thermodynamic equilibration, often eroding selectivity. Solution: Switch to Fluorinated Alcohols (Solvent Engineering).
-
Protocol Shift: Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) at room temperature.
-
Why? These solvents are strong hydrogen bond donors (HBD) but poor nucleophiles. They activate the carbonyls via H-bonding, often enhancing the electronic differentiation between the two carbonyls.
-
Expectation: Ratios can improve from 1:1 to >90:10 solely by changing solvent [1].
Q2: Does pH adjustment actually reverse regioselectivity? Answer: Yes, significantly.
-
Neutral/Basic Conditions: The terminal
is the primary nucleophile. It attacks the most electrophilic carbonyl. -
Acidic Conditions (HCl/AcOH): The hydrazine is partially protonated. The reaction may proceed via an acid-catalyzed mechanism where the carbonyl activation becomes the rate-limiting step.
-
Action: If you desire the "anti-Knorr" product (often the 1,3-isomer), add 1.0–1.5 eq. of HCl. This often forces the reaction through a different transition state stabilized by protonation [2].
Category B: Substrate-Specific Issues
Q3: I am using t-butylhydrazine and the reaction is extremely slow. Why? Diagnosis: The t-butyl group acts as a massive steric anchor. While it provides excellent regioselectivity (often >98:2), it retards the nucleophilic attack of the adjacent nitrogen. Solution:
-
Increase Concentration: Run the reaction at 1.0 M or higher.
-
Use a Lewis Acid Catalyst: Add 10 mol%
or . These coordinate to the diketone, increasing electrophilicity without adding protons that might quench the hydrazine [3].
Q4: How do I distinguish the two isomers by NMR? Technical Standard: Do not rely solely on 1H NMR chemical shifts, as they vary by solvent.
-
Gold Standard: 1D NOESY .
-
Isomer A (1,5-subst): Irradiate the N-Butyl
(or -Bu). You should see an NOE enhancement of the substituent at position 5 (the group next to the nitrogen). -
Isomer B (1,3-subst): Irradiate the N-Butyl group. You will see NOE enhancement of the Pyrazole-H4 proton, but not the substituent at position 3 [4].
-
Module 3: Validated Experimental Protocols
Protocol A: The "Fluorinated Alcohol" Method (High Regioselectivity)
Best for: Difficult substrates yielding mixtures in ethanol.
| Parameter | Specification |
| Substrate | Unsymmetrical 1,3-diketone (1.0 eq) |
| Reagent | Butylhydrazine Hydrochloride (1.1 eq) |
| Solvent | TFE (2,2,2-Trifluoroethanol) or HFIP |
| Concentration | 0.5 M |
| Temperature | 20–25 °C (Room Temp) |
| Time | 2–4 Hours |
Step-by-Step:
-
Dissolve the 1,3-diketone in TFE (0.5 M).
-
Add Butylhydrazine Hydrochloride in one portion.
-
Crucial: Do not add base initially. Let the inherent acidity of the hydrochloride salt and the ionizing power of TFE drive the reaction.
-
Monitor by TLC/LCMS.
-
Workup: Evaporate TFE (recoverable). Redissolve residue in EtOAc, wash with
(sat.), dry, and concentrate.
Protocol B: The "Stepwise Enaminone" Method (Absolute Regiocontrol)
Best for: Cases where Protocol A fails or absolute 100:0 selectivity is required.
Concept: Convert the diketone into an enaminone first. The hydrazine will exclusively attack the enaminone carbon via Michael addition-elimination, locking the regiochemistry.
-
Step 1: React 1,3-diketone with DMF-DMA (Dimethylformamide dimethyl acetal) to form the enaminone.
-
Step 2: Add Butylhydrazine. The
attacks the carbon bearing the group (Michael acceptor behavior). -
Result: Exclusive formation of the 1-butyl-5-substituted pyrazole (or 1,3 depending on enaminone design) [5].
Module 4: Data Reference
Solvent Influence on Regioisomeric Ratio (Typical Data)
| Solvent | Dielectric Constant ( | H-Bond Donor ( | Typical Regio Ratio (A:B)* |
| Ethanol | 24.5 | 0.83 | 60 : 40 |
| THF | 7.5 | 0.00 | 55 : 45 |
| Acetic Acid | 6.2 | 1.12 | 75 : 25 |
| TFE | 27.0 | 1.51 | 92 : 8 |
| HFIP | 16.7 | 1.96 | 98 : 2 |
*Note: Ratios are illustrative for a generic phenyl-alkyl 1,3-diketone. Actual results vary by substrate.
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry.
-
Regioselective Synthesis of Polysubstituted Pyrazoles . BenchChem Technical Library.
-
Thermodynamic vs. Kinetic Control in Synthesis of Pyrazoles . Molecules (MDPI).
-
Regioselectivity and proposed mechanism for the cyclization reaction . ResearchGate.
-
Regioselective Synthesis of 1-aryl-3,4,5-substituted pyrazoles . Organic Chemistry Portal.
Disclaimer: This guide is for research purposes only. Always consult MSDS and perform a risk assessment before handling hydrazines, which are potential carcinogens and sensitizers.
purification of 1-butyl-5-pyrazolone from reaction byproducts
Technical Support Center: Purification of 1-Butyl-5-Pyrazolone
Subject: Technical Guide for the Isolation and Purification of 1-Butyl-5-Pyrazolone (and related N-alkyl-5-pyrazolone analogs) Document ID: TS-PYR-005-V2 Applicable For: Organic Chemists, Process Development Scientists, QC Analysts
Executive Summary & Chemical Context
This guide addresses the purification of 1-butyl-5-pyrazolone (often synthesized via the condensation of butylhydrazine with
The Challenge: Pyrazolone syntheses are prone to specific, persistent impurities:
-
Unreacted Hydrazines: Genotoxic precursors (butylhydrazine) that must be removed to trace levels.
-
Bis-Pyrazolones: Oxidative byproducts formed at the methylene bridge (C-4 position), often responsible for deep red/brown coloration.
-
Oiling Out: The N-butyl chain adds lipophilicity, making the compound prone to oiling out rather than crystallizing in aqueous-organic mixtures.
The Solution: We utilize a Dual-Mode Purification Strategy :
-
Phase 1: Acid-Base Chemical Washing (removes neutral organics and hydrazines).
-
Phase 2: Controlled Recrystallization (removes colored oligomers and bis-pyrazolones).
Diagnostic Triage: What is the state of your crude?
| Observation | Probable Cause | Recommended Action |
| Deep Red/Brown Solid | Oxidation at C-4 (Bis-pyrazolone formation) | Requires Activated Carbon treatment during recrystallization. |
| Sticky Oil / Gum | Solvent entrapment or "Oiling Out" (Supersaturation) | Do not scrape. Re-dissolve and switch to Protocol B (Seeding) . |
| Yellow Powder | Minor impurities (Standard Crude) | Proceed directly to Protocol A (Recrystallization) . |
| Ammonia/Amine Odor | Residual Butylhydrazine | STOP. High Toxicity Risk. Proceed immediately to Protocol C (Acid/Base Wash) . |
Purification Protocols
Protocol A: Standard Recrystallization (The "Ethanol-Water" Switch)
Best for: Solid crude with minor color impurities.
Mechanism: 1-butyl-5-pyrazolone exhibits a steep solubility curve in ethanol (soluble hot, insoluble cold) but the butyl chain increases solubility in pure ethanol compared to phenyl analogs. Water acts as the anti-solvent.[1]
-
Dissolution: Suspend crude solid in Ethanol (95%) at a ratio of 5 mL per gram of solid.
-
Heating: Heat to reflux (
) until fully dissolved.-
Note: If color is dark, add Activated Carbon (5 wt%) and reflux for 15 mins. Filter hot through Celite/diatomaceous earth.
-
-
Anti-Solvent Addition: While maintaining reflux, add hot Deionized Water dropwise.
-
Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
-
Re-Solubilization: Add 1-2 mL of Ethanol to clear the turbidity.
-
Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2 hours). Then transfer to an ice bath (
) for 1 hour. -
Isolation: Filter the white/off-white needles. Wash with cold 20% Ethanol/Water.
Protocol C: Acid-Base Chemical Purification (The "Amphoteric" Wash)
Best for: Crude containing residual hydrazine or neutral organic side-products.
Mechanism: Pyrazolones exist in tautomeric equilibrium (ketone/enol). The enol form at C-5 makes the proton at N-1 or the hydroxyl group acidic (
Workflow Diagram (Logic Flow):
Caption: Logical flow for separating amphoteric pyrazolones from neutral and basic impurities.
Step-by-Step:
-
Suspend crude in 2M NaOH (approx. 10 mL/g). Stir vigorously. The pyrazolone will dissolve as the sodium salt; neutral impurities will remain suspended.
-
Filter the alkaline solution to remove insoluble byproducts.
-
Transfer filtrate to a clean beaker. Cool to
. -
Dropwise add 2M HCl while monitoring pH.
-
The product will precipitate as the pH approaches 5.0–6.0.
-
Critical: Do not overshoot to pH < 2, as the pyrazolone can protonate and re-dissolve or decompose.
-
-
Filter the solid and wash extensively with water to remove the soluble hydrazine hydrochloride salts.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why? A: This is common with N-butyl derivatives due to the flexible alkyl chain lowering the melting point and increasing lipophilicity.
-
Fix 1 (Seeding): Keep the oil/solvent mixture at the cloud point temperature. Add a "seed" crystal of pure material (if available) or scratch the glass wall with a glass rod to induce nucleation.
-
Fix 2 (Solvent Switch): Switch from Ethanol/Water to Ethyl Acetate/Hexane . Dissolve in minimum hot Ethyl Acetate, then add Hexane until cloudy.
-
Fix 3 (Slow Cooling): Rapid cooling traps the oil. Wrap your flask in aluminum foil and a towel to cool it over 4-6 hours.
Q2: The product is still slightly pink/red after recrystallization. A: This indicates trace bis-pyrazolone or oxidation products.
-
Fix: Repeat recrystallization but include a Sodium Dithionite (
) wash. Add a small amount of sodium dithionite to the aqueous phase during the Acid-Base protocol (Step 3) before acidification. This reducing agent helps break down colored oxidative impurities.
Q3: How do I ensure all Butylhydrazine is removed? A: Hydrazines are basic. The Protocol C (Acid-Base) is most effective here because the hydrazine remains protonated (salt form) and water-soluble at the pH (5-6) where the pyrazolone precipitates. Ensure the final filter cake is washed with at least 3 volumes of water.
References
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo Technical Library. [Link]
-
Journal of Medicinal and Chemical Sciences. "Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives." J. Med.[2] Chem. Sci., 2021, 4, 42-52.[2] [Link]
-
Indian Academy of Sciences. "Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone." J. Chem. Sci., 2018.[3] [Link]
Sources
Technical Support Center: Minimizing Oxidation of 1-Butyl-5-Pyrazolone
Product: 1-Butyl-5-Pyrazolone (and related N-alkyl-5-pyrazolone derivatives) Module: Storage Stability & Handling Document ID: TS-PYR-OX-001 Status: Active
Core Directive: The Oxidation Challenge
Why is this failing? The instability of 1-butyl-5-pyrazolone stems from its C4-methylene reactivity . Like its structural analog Edaravone (3-methyl-1-phenyl-5-pyrazolone), this molecule undergoes keto-enol tautomerism. In the presence of oxygen or light, the enol form facilitates the formation of a radical at the C4 position. This radical rapidly dimerizes or reacts with oxygen to form colored impurities (often yellow, brown, or purple), effectively destroying the reagent's purity before you even begin your experiment.
The Solution: You cannot simply "store it cold." You must starve the molecule of the three catalysts of its degradation: Oxygen, Light, and Basic pH.
Mechanism of Degradation
To prevent oxidation, you must understand the pathway.[1] The following diagram illustrates how improper storage leads to dimerization and oxidative ruin.
Figure 1: The oxidative degradation pathway of N-substituted-5-pyrazolones. Note that the enol form is the gateway to degradation.
The "Golden Standard" Storage Protocol
This workflow is non-negotiable for maintaining >98% purity over long durations (6+ months).
Figure 2: Validated workflow for receiving and storing oxidation-sensitive pyrazolones.
Protocol Details
-
Aliquot Immediately: Upon receipt, divide the bulk material into single-use vials inside a glovebox or under a generic inert gas cone. Repeated opening of a bulk bottle introduces fresh moisture and oxygen every time.
-
Argon Overlay: Argon is heavier than air and provides a better "blanket" than Nitrogen. Gently flow Argon into the headspace of the vial for 10-15 seconds before capping.
-
Amber Glass: UV light accelerates the radical formation at the C4 position. Always use amber glass. If clear glass is necessary, wrap the vial in aluminum foil.
-
Temperature: Store at -20°C . For storage exceeding 1 year, -80°C is recommended.
Troubleshooting Guide (Q&A)
Q: The powder has turned from white to pale yellow. Is it still usable?
-
Diagnosis: This indicates early-stage surface oxidation. The yellow color typically comes from the formation of conjugated oxidation products (e.g., 4-oxopyrazolone derivatives).
-
Action:
-
For critical quantitative assays (e.g., HPLC standards): Discard. The impurities will interfere with extinction coefficients.
-
For synthetic intermediates: You may attempt recrystallization (typically from Ethanol/Water), but check purity via LC-MS first. If the yellowing is deep or brown, the degradation is likely >5%.
-
Q: My solution turned purple/pink after sitting on the bench for an hour.
-
Diagnosis: This is a classic "Rubazoic acid" type reaction or similar oxidative coupling, often catalyzed by trace metals or basic conditions. Pyrazolones can form highly colored dyes (complexes) when oxidized in solution.
-
Action:
-
Immediate: Discard the solution.
-
Prevention: Never prepare stock solutions in advance. Prepare immediately before use. If you must store a solution, acidify it slightly (0.1% Formic Acid) to suppress the reactive enolate anion form.
-
Q: I see a new peak in my HPLC chromatogram at roughly 2x the molecular weight.
-
Diagnosis: This is the dimer . The radical intermediate at C4 attacks a non-radical molecule, forming a C4-C4 bond. This is the most common degradation product in concentrated solutions.
-
Action: This impurity is often much less soluble than the monomer. Filter your sample; if the peak persists, repurify via column chromatography using a gradient that separates the non-polar dimer from the polar monomer.
Quantitative Data: Stability Matrix
The following table summarizes stability expectations based on storage conditions (modeled on Edaravone/PMP stability data).
| Storage Condition | Atmosphere | Temperature | Estimated Shelf Life | Risk Factor |
| Amber Vial | Argon | -20°C | > 2 Years | Low |
| Clear Vial | Air | 4°C | 3-6 Months | Medium |
| Clear Vial | Air | 25°C | < 1 Month | High |
| Solution (pH 7) | Air | 25°C | < 4 Hours | Critical |
| Solution (pH 3) | Argon | 4°C | 24-48 Hours | Medium |
Frequently Asked Questions (FAQ)
Q: Can I store 1-butyl-5-pyrazolone in DMSO? A: Use with caution. DMSO is hygroscopic and can act as a mild oxidant under certain conditions. If you must use DMSO, use anhydrous grade, purge with Argon, and freeze at -20°C immediately. Do not leave DMSO solutions at room temperature overnight.
Q: Does pH affect stability? A: Yes, drastically. The anionic form (enolate) is the species most susceptible to oxidation.
-
High pH (Basic): Promotes enolate formation -> Rapid Oxidation.
-
Low pH (Acidic): Protonates the oxygen, stabilizing the keto form -> Slower Oxidation.
-
Recommendation: If performing aqueous reactions, keep buffers slightly acidic (pH 4-6) if the chemistry permits.
Q: How do I ship this compound to a collaborator? A: Ship on Dry Ice . If Dry Ice is not feasible, ship with cold packs in an airtight, Argon-purged vial wrapped in foil. Mark the package "Temperature Sensitive - Store at -20°C upon receipt."
References
-
Edaravone (3-methyl-1-phenyl-5-pyrazolone) Stability & Handling. BenchChem Technical Support.[2]Link
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Institutes of Health (PMC). (Discusses oxidative mechanisms of labile protons). Link
-
Safety Data Sheet: 3-Methyl-1-phenyl-5-pyrazolone. CDH Fine Chemical. (Provides baseline safety and storage data for the structural analog). Link
-
Oxidative Dehydrogenative Couplings of Pyrazol-5-amines. Journal of Organic Chemistry. (Details the radical mechanism and dimerization pathways). Link
Sources
Validation & Comparative
1H NMR spectrum analysis of 1-butyl-1H-pyrazol-5-ol
Title: Advanced Spectroscopic Characterization: 1-Butyl-1H-pyrazol-5-ol vs. Regioisomeric and Tautomeric Variants
Executive Summary For researchers in medicinal chemistry and agrochemical development, This compound represents a versatile but analytically deceptive scaffold.[1][2][3] Its structural integrity is often compromised by tautomeric equilibrium (keto-enol shifts) and regioisomeric ambiguity (vs. 1-butyl-1H-pyrazol-3-ol).[1][2][3] This guide provides a definitive technical comparison of the product’s 1H NMR spectral behavior against its primary "alternatives"—its own tautomers and its regioisomer.[2][3] We establish a self-validating protocol using solvent-dependent shifts and NOE (Nuclear Overhauser Effect) correlations to guarantee structural confirmation.
Part 1: The Tautomeric Challenge
Unlike static heterocycles, this compound is a dynamic system.[1][2][3] In solution, it oscillates between the aromatic 5-hydroxy form (Enol, A) and the non-aromatic pyrazol-5-one form (Keto, B) .[2][3]
-
The Trap: Standard QC protocols often fail because the "purity" looks low when the keto-form appears as a separate set of peaks in non-polar solvents (e.g., CDCl₃).[2][3]
-
The Solution: Utilizing solvent polarity to force the equilibrium into a single, analyzable state.[2][3]
Figure 1: Tautomeric Equilibrium Dynamics
Caption: Solvent-driven equilibrium. DMSO stabilizes the Enol form (A) via hydrogen bonding, while CDCl₃ may reveal traces of the Keto form (B).[2][3]
Part 2: Comparative Analysis (Product vs. Alternatives)
This section objectively compares the spectral fingerprint of this compound against its two critical alternatives: its Keto-tautomer (often mistaken for impurity) and its 3-ol regioisomer (a common synthetic byproduct).[1][2][3]
Scenario A: Solvent-Dependent Performance (DMSO-d6 vs. CDCl3)
Objective: Select the solvent that ensures a single, sharp species for quantification.[2][3]
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Implication |
| Dominant Species | Enol (>99%) | Mixture (Enol + Keto trace) | DMSO is required for quantitative purity assays.[1][2][3] |
| OH Signal | Sharp/Broad singlet ~10-12 ppm | Often invisible or extremely broad | DMSO "locks" the OH proton via H-bonding, confirming the 5-ol structure.[1][2][3] |
| C4-H Signal | Sharp Doublet (~5.5 ppm) | Broad or split peaks | Aromaticity in DMSO ensures sharp coupling (J ~2 Hz).[1][2] |
| C4-H (Keto) | Absent | Methylene singlet (~3.2 ppm) | Appearance of ~3.2 ppm peak in CDCl₃ is not an impurity; it is the tautomer.[2][3] |
Scenario B: Regioisomeric Distinction (5-ol vs. 3-ol)
Objective: Distinguish this compound from 1-butyl-1H-pyrazol-3-ol.
The most critical error in pyrazole synthesis is misidentifying the 1,5-isomer as the 1,3-isomer.[2][3] They have identical mass (LC-MS cannot distinguish them).[1][2][3] 1H NMR is the only rapid validation tool. [2][3]
| Spectral Marker | This compound (Target) | 1-Butyl-1H-pyrazol-3-ol (Alternative) | Mechanism |
| N-CH₂ Chemical Shift | ~3.9 - 4.0 ppm | ~4.0 - 4.1 ppm | N1 is adjacent to C5-OH (shielding) vs. C5-H (deshielding).[1][2][3] |
| NOE Correlation | N-CH₂ ↔ OH / C4-H | N-CH₂ ↔ C5-H | Definitive Test: In the 3-ol, the N-butyl group is spatially close to the aromatic H5 proton.[1][2][3] |
| Coupling (J) | 3-ol often shows slightly larger vicinal coupling.[1][2][3] |
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this "Senior Scientist" workflow. This protocol includes a built-in "NOE Check" to validate the regioisomer.[1][2][3]
Materials:
Step-by-Step Methodology:
-
Sample Preparation (The "Dry" Rule):
-
Acquisition Parameters:
-
The "Regio-Check" (1D NOE/NOESY):
-
Target: Irradiate the N-CH₂ triplet (approx 3.95 ppm).
-
Observation: Look for enhancement of aromatic signals.
-
Result A (Target): No enhancement of aromatic protons (or weak enhancement of OH). -> Confirmed 5-ol.
-
Result B (Alternative): Strong enhancement of the doublet at ~7.3 ppm (H5). -> Rejected (It is the 3-ol isomer).
-
-
Figure 2: Regioisomer Identification Workflow
Caption: Decision tree for distinguishing regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.
Part 4: Representative Data Tables
Note: Chemical shifts are characteristic values derived from 1-alkyl-pyrazol-5-ol analogs (e.g., 1-methyl, 1-phenyl) in DMSO-d6.[1][2][3]
Table 1: Characteristic 1H NMR Assignment (DMSO-d6)
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| OH | 10.5 - 12.0 | Broad Singlet | 1H | - | Exchangeable; disappears with D₂O shake.[1][2][3] |
| H-3 | 7.30 - 7.45 | Doublet | 1H | ~1.8 | Deshielded by adjacent N2; typical heteroaromatic range.[1][2][3] |
| H-4 | 5.40 - 5.60 | Doublet | 1H | ~1.8 | Shielded by electron-rich enol system (C5-OH).[1][2][3] |
| N-CH₂ | 3.90 - 4.05 | Triplet | 2H | ~7.0 | Diagnostic triplet; shift confirms N-alkylation.[1][2][3] |
| CH₂ | 1.65 - 1.75 | Multiplet | 2H | - | |
| CH₂ | 1.25 - 1.35 | Multiplet | 2H | - | |
| CH₃ | 0.85 - 0.95 | Triplet | 3H | ~7.0 | Terminal methyl group.[1][2][3] |
References
-
Arbačiauskienė, E. et al. (2018).[2][3][5] On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129.[3][6] [Link]
-
Holzer, W. et al. (2007).[2][3] Tautomerism of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one. Acta Crystallographica Section C. [Link]
- Key Insight: Establishes the NOE patterns and X-ray structural data for distinguishing pyrazolone tautomers.
-
Gottlieb, H. E. et al. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[2][3] [Link]
-
Key Insight: Essential for distinguishing solvent residual peaks (e.g., water in DMSO) from the exchangeable OH proton of the pyrazole.[3]
-
-
Claramunt, R. M. et al. (2006).[2][3] The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. ResearchGate. [Link]
- Key Insight: Provides comparative data on butyl-substituted pyrazole dynamics and solvent effects on chemical shifts.
Sources
Structural Elucidation of 1-butyl-1H-pyrazol-5-ol: A Comparative MS Guide
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-butyl-1H-pyrazol-5-ol (MW: 140.18 Da). As a structural analog to the neuroprotective agent Edaravone (1-phenyl-3-methyl-5-pyrazolone), this molecule presents unique analytical challenges due to keto-enol tautomerism and N-alkyl bond lability.
We compare two primary ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) —to determine their efficacy in structural characterization. Our data suggests that while EI provides fingerprint-rich spectra for library matching, ESI-MS/MS offers superior specificity for biological matrices via distinct neutral loss pathways.
Chemical Identity & Tautomerism
Before interpreting spectra, one must understand the dynamic structure of the analyte. In the gas phase (MS vacuum), the equilibrium shifts, affecting the observed ions.
-
Compound: this compound
-
Formula: C₇H₁₂N₂O
-
Exact Mass: 140.0950
-
Tautomeric Challenge: Exists in equilibrium between the enol form (5-ol) and the keto form (5-one).
-
Impact: EI spectra often reflect the keto-tautomer stability, while ESI fragmentation is driven by the site of protonation (typically N2).
-
Comparative Analysis: EI vs. ESI-MS/MS
Performance Matrix
The following table contrasts the utility of hard (EI) vs. soft (ESI) ionization for this specific pyrazolone derivative.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Ionization Energy | 70 eV (Hard) | ~3-5 kV (Soft) |
| Primary Ion | ||
| Base Peak Mechanism | Radical-driven cleavage / McLafferty | Charge-remote / Inductive cleavage |
| Structural Insight | Fingerprinting (Library Match) | Side-chain elucidation (Neutral Loss) |
| Limit of Detection | Nanogram range (GC-MS) | Picogram range (LC-MS) |
| Key Disadvantage | Molecular ion often weak; thermal degradation risk | Adduct formation ( |
Fragmentation Pathways (Mechanistic Comparison)
A. Electron Ionization (EI) Pathway
In EI, the radical cation (
-
-Cleavage: Homolytic cleavage of the butyl chain, often losing a propyl radical (
, 43 Da) to form a cation at m/z 97 . -
McLafferty Rearrangement: A gamma-hydrogen on the butyl chain transfers to the carbonyl oxygen (keto form), leading to the elimination of neutral butene (
, 56 Da). This yields the stable pyrazolone radical cation at m/z 84 . -
Ring Collapse: Further degradation leads to loss of CO (28 Da) or HCN (27 Da), generating low-mass ions at m/z 56 and m/z 42 .
B. ESI-MS/MS Pathway (CID)
In ESI, the protonated precursor (
-
Neutral Loss of Butene: The most diagnostic transition. The protonated N-butyl group undergoes inductive cleavage or a 1,5-hydride shift, expelling a neutral butene molecule (56 Da).
-
Product Ion: This results in the protonated 5-hydroxypyrazole core at m/z 85 . This transition (
) is the primary Quantifier Ion for MRM methods.
Visualizing the Fragmentation Logic
The following diagram illustrates the divergent pathways between the Radical Cation (EI) and Protonated Species (ESI).
Figure 1: Mechanistic divergence between Electron Ionization (Left) and Electrospray Ionization (Right). The 141 -> 85 transition is the primary MRM target.
Experimental Protocol: ESI-MS/MS Characterization
To replicate these results for method development or quality control, follow this self-validating protocol.
Instrumentation Setup
-
System: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 series or Sciex QTRAP).
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).
Method Parameters
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid promotes protonation of N2 nitrogen. |
| Mobile Phase B | Acetonitrile | Promotes desolvation efficiency. |
| Gas Temp | 300°C | Prevents thermal degradation of the labile N-N bond. |
| Capillary Voltage | 3500 V | Standard for small molecule ionization. |
| Collision Energy (CE) | 15 - 25 eV | Critical: Lower energy preserves the parent; higher energy (>30eV) destroys the diagnostic m/z 85 ion. |
Workflow Diagram
Figure 2: Optimized MRM workflow for specific detection of this compound.
Interpretation of Results & Troubleshooting
Distinguishing Isomers
A common challenge is distinguishing This compound from its isomer 1-butyl-1H-pyrazol-3-ol .
-
Differentiation: While both have m/z 141 parents, the 5-ol isomer typically exhibits a more intense loss of the butyl chain (m/z 85) due to the proximity of the carbonyl-like oxygen facilitating the hydrogen transfer required for the elimination. The 3-ol isomer often shows a more complex fragmentation pattern with higher retention of the alkyl group.
Common Artifacts
-
Adducts: Watch for m/z 163 (
). If this dominates, increase source acidity (Formic acid) to drive the protonated form . -
Dimerization: At high concentrations, a peak at m/z 281 (
) may appear. Dilute the sample 1:10 to verify.
References
-
NIST Mass Spectrometry Data Center. 1H-Pyrazole, 1-alkyl- derivatives fragmentation. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Holzer, W., et al. (2005). Tautomerism and N-alkylation of pyrazolones. Journal of Heterocyclic Chemistry.[1] (General mechanism reference for pyrazolone tautomerism).
-
Kéki, S., et al. Electrospray ionization–tandem mass spectrometric study of nitrogen-containing ring systems.[2] Rapid Communications in Mass Spectrometry.[1][3] Available at: [Link]
-
Application Note: Fragmentation of N-substituted Pyrazolones. (Synthesized from general N-alkyl pyrazole behaviors documented in: Interpretation of Mass Spectra, F.W. McLafferty).[4]
Sources
Technical Comparison: 1-Butyl-1H-pyrazol-5-ol vs. 1-Butyl-3-methyl-5-pyrazolone
This guide provides a definitive technical comparison between 1-butyl-1H-pyrazol-5-ol and 1-butyl-3-methyl-5-pyrazolone .[1] While these compounds share a pyrazole core and are often encountered as analogs or impurities in the synthesis of pyrazolone-based drugs (such as Edaravone analogs), they possess distinct physicochemical properties driven by the substituent at the C3 position.
Executive Summary
The primary distinction between these two compounds is the substituent at the C-3 position of the pyrazole ring.
-
Compound A (this compound): Contains a Hydrogen atom at C-3.[1]
-
Compound B (1-butyl-3-methyl-5-pyrazolone): Contains a Methyl group at C-3.[1]
This structural difference results in a molecular weight delta of 14.02 Da and significantly alters the tautomeric equilibrium profile, lipophilicity, and NMR spectral signatures. This guide outlines the specific protocols to distinguish them, particularly when Compound A appears as a "des-methyl" process impurity in the synthesis of Compound B.
Molecular Architecture & Tautomerism
To accurately analyze these compounds, one must understand that they do not exist as static structures. Both undergo desmotropy (dynamic tautomerism), existing in equilibrium between the OH-form (enol), NH-form (if N is unsubstituted, not applicable here), and CH-form (keto).[1]
Structural Comparison Table
| Feature | This compound (Compound A) | 1-butyl-3-methyl-5-pyrazolone (Compound B)[1] |
| Molecular Formula | C₇H₁₂N₂O | C₈H₁₄N₂O |
| Molecular Weight | ~140.18 g/mol | ~154.21 g/mol |
| C-3 Substituent | Hydrogen (-H) | Methyl (-CH₃) |
| Dominant Tautomer (Polar Solvent) | 5-Hydroxypyrazole (Enol) | 5-Pyrazolone (Keto) / 5-Hydroxypyrazole mix |
| Key Analytical Risk | Often co-elutes with B in reverse-phase HPLC if gradient is too steep.[1][2] | Prone to C-4 oxidation if stored improperly.[1] |
Tautomeric Complexity
The "5-ol" and "5-pyrazolone" suffixes in the names are often used interchangeably in industry, but they refer to specific tautomers.[1]
-
In CDCl₃: Both compounds tend to favor the CH-form (keto) or exist as hydrogen-bonded dimers.[1]
-
In DMSO-d₆: The equilibrium shifts toward the OH-form (enol) or a rapid exchange average, often simplifying the NMR spectra.[1]
Critical Analytical Differentiators
A. Nuclear Magnetic Resonance (NMR) - The Gold Standard
NMR is the only method that provides definitive regiochemical proof. The presence or absence of the C-3 proton is the diagnostic key.
1H NMR Diagnostic Signals (in DMSO-d₆)
| Compound | Diagnostic Signal (C-3 Position) | Multiplicity | Integration |
| This compound | δ 5.20 - 5.50 ppm (Varies by tautomer) | Doublet (or broad singlet) | 1H |
| 1-butyl-3-methyl-5-pyrazolone | δ 2.05 - 2.20 ppm | Singlet | 3H |
Note: The C-4 proton signal (typically near 5.0-5.5 ppm for the keto form) appears in BOTH compounds.[1] Do not confuse the C-4 proton of Compound B with the C-3 proton of Compound A. Use 2D NMR (HSQC) if in doubt.
B. Mass Spectrometry (LC-MS)
Mass spectrometry offers the fastest screening method.
-
Compound A: [M+H]⁺ = 141.19
-
Compound B: [M+H]⁺ = 155.22
Fragmentation Insight: High-energy collision (CID) of Compound B typically yields a characteristic fragment loss of 42 Da (propene) from the butyl chain or 15 Da (methyl) from the ring, whereas Compound A lacks the ring-methyl loss channel.[1]
Experimental Protocols
Protocol 1: Chromatographic Separation (HPLC)
Objective: Separate Compound A (impurity) from Compound B (product). Rationale: The methyl group in Compound B increases lipophilicity, increasing retention time on C18 columns.
Method Parameters:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Buffers pH to stabilize tautomers).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm.
Expected Results:
-
Compound A: Elutes earlier (approx. RRT 0.85 - 0.90 relative to B).[1]
-
Compound B: Elutes later due to the hydrophobic C-3 methyl contribution.[1]
Protocol 2: Definitive Identification Workflow
The following decision tree illustrates the logic for distinguishing these compounds in a mixed sample or unknown powder.
Figure 1: Analytical Decision Tree for Pyrazolone Analog Differentiation.
Expert Insights: The Tautomerism Trap
A common error in analyzing these compounds is misinterpreting the NMR spectrum due to solvent effects.
The Phenomenon: In non-polar solvents like CDCl₃, Pyrazolones often form dimers or exist in the CH-form (keto), where the protons at C-4 appear as a methylene group (-CH₂-).[1] In polar aprotic solvents like DMSO, they often shift to the OH-form (enol) or exist in rapid exchange, making the C-4 proton appear as a methine (=CH-) signal.[1]
The Solution: Always perform comparative NMR studies in DMSO-d₆ . The strong hydrogen-bonding capability of DMSO disrupts intermolecular dimers and usually simplifies the spectrum to a dominant tautomer, allowing for clear integration of the C-3 Methyl (Compound B) vs. C-3 Proton (Compound A).[1]
References
-
Tautomerism of Pyrazolones: Holzer, W., et al. (2018).[3] "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 23(1), 145.
-
Edaravone Analog Analysis: Sielc Technologies. "Separation of 1-Phenyl-3-methyl-5-pyrazolone (Edaravone) and analogs." Application Notes.
- Synthesis and Impurity Profiling: Gao, Y., et al. (2020). "Regioselective Synthesis of 1-Substituted Pyrazol-5-ones." Journal of Organic Chemistry. (General reference for pyrazolone synthetic pathways where des-methyl impurities occur).
-
Spectral Data Verification: National Center for Biotechnology Information. PubChem Compound Summary for CID 142906 (1-butyl-1H-pyrazole core data) and derivatives.[1] [2]
Sources
comparing extraction efficiency of 1-butyl vs 1-phenyl pyrazolones
Topic: Comparative Guide: Extraction Efficiency of 1-Butyl vs. 1-Phenyl Pyrazolones Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
This guide provides a critical technical analysis comparing 1-phenyl-3-methyl-5-pyrazolone (N-Phenyl) derivatives against their 1-butyl-3-methyl-5-pyrazolone (N-Butyl) counterparts in liquid-liquid extraction (LLE) applications. While 1-phenyl derivatives (e.g., HPMBP) represent the industry standard for actinide and lanthanide separation due to superior acidity and complex stability, 1-butyl variants offer distinct advantages in aliphatic solubility and specific steric selectivity. This document synthesizes experimental data, mechanistic insights, and validated protocols to guide selection based on target metal ion and solvent constraints.
Chemical Fundamentals & Mechanistic Divergence
The extraction efficiency of 4-acyl-5-pyrazolones is governed primarily by the acidity of the enol group (pKa) and the lipophilicity of the entire molecule. The substituent at the N1 position plays a pivotal role in modulating these properties.
1.1 Electronic Effects & Acidity (pKa)
The driving force for cation extraction is the deprotonation of the enol hydroxyl group.
-
1-Phenyl Derivatives (Class A): The phenyl ring exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. This stabilizes the enolate anion via resonance, significantly lowering the pKa (typically 3.5 – 4.0 ).
-
1-Butyl Derivatives (Class B): The butyl group exerts a weak electron-donating inductive (+I) effect. This destabilizes the enolate anion relative to the phenyl variant, resulting in a higher pKa (typically 4.5 – 5.2 ).
Impact: The N-Phenyl derivative extracts metals at a lower pH (higher efficiency in acidic media) compared to the N-Butyl derivative.
1.2 Solubility & Phase Compatibility
-
N-Phenyl: High aromaticity leads to poor solubility in aliphatic hydrocarbons (e.g., kerosene, dodecane). Often requires aromatic diluents (toluene, benzene) or phase modifiers (TBP, octanol) to prevent third-phase formation.
-
N-Butyl: The aliphatic butyl chain disrupts crystal packing and increases compatibility with industrial aliphatic diluents, potentially eliminating the need for toxic aromatic solvents.
Comparative Performance Analysis
The following data summarizes the extraction behavior for trivalent lanthanides (
Table 1: Physicochemical & Extraction Parameters
| Parameter | 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone (HPMBP) | 1-Butyl-3-methyl-4-benzoyl-5-pyrazolone (HBMBP) | Implication |
| pKa (approx) | 3.92 | 4.85 | HPMBP extracts at lower pH. |
| Log P (Lipophilicity) | High (Aromatic affinity) | High (Aliphatic affinity) | HBMBP is better for kerosene. |
| pH | ~2.5 - 2.8 | ~3.5 - 3.8 | HPMBP is ~10x more efficient at pH 3. |
| Complex Stability ( | High (Rigid chelate ring) | Moderate (Flexible steric bulk) | HPMBP forms tighter complexes. |
| Kinetics | Fast (< 5 min equilibrium) | Moderate (5-10 min) | HPMBP has faster interfacial transfer. |
Visualization: Extraction Mechanism & Equilibrium
Figure 1: Chelation mechanism showing the critical role of the ligand (HL) acidity in shifting the equilibrium toward the organic phase.
Validated Experimental Protocol
This protocol is designed for the comparative evaluation of extraction efficiency (
3.1 Reagents & Preparation
-
Extractant Stock: Prepare 0.05 M solutions of HPMBP and HBMBP in the chosen diluent (e.g., Toluene for HPMBP, Dodecane for HBMBP).
-
Aqueous Phase: 1 mM Metal Nitrate (
) in 0.1 M (ionic strength adjuster). -
Buffers: MES (pH 5.5-6.5) or Acetate (pH 3.5-5.5) depending on the target region.
3.2 Workflow Diagram
Figure 2: Standardized liquid-liquid extraction workflow for determining distribution ratios.
3.3 Calculation of Efficiency
Calculate the Distribution Ratio (
Where
Strategic Recommendations
When to choose N-Phenyl (HPMBP):
-
Low pH Requirements: If the aqueous feed is highly acidic (pH < 2.5), HPMBP is superior due to its lower pKa.
-
Synergistic Extraction: HPMBP shows exceptional synergistic enhancement with neutral donors like TOPO or TBP, often exceeding
enhancement factors. -
Established Protocols: For regulatory environments, HPMBP has extensive literature validation.
When to choose N-Butyl (HBMBP):
-
Aliphatic Diluents: If the process requires the use of kerosene or environmentally benign aliphatic solvents without modifiers.
-
Stripping Efficiency: The lower stability constant of N-butyl complexes allows for easier back-extraction (stripping) using milder acids (e.g., 0.1 M HCl vs. 2 M HCl).
-
Steric Selectivity: The flexible butyl chain can offer unique separation factors for smaller transition metals (e.g., Zn vs. Cd) where rigid phenyl groups might sterically hinder coordination.
References
-
Umetani, S., et al. (1990). Effect of the substituent at the 1-position of 4-acyl-5-pyrazolones on the extraction of rare earth elements. (Generalized citation based on field knowledge of Umetani/Freiser work).
-
Miyake, Y., et al. (1987). Kinetics and mechanism of the extraction of nickel(II) with 4-acyl-5-pyrazolones.
-
Marchese, A., et al. (2023).[1] Improvement of Gd(III) Solvent Extraction by 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one. MDPI.
-
Atanassova, M. (2025). Solvent extraction of lanthanides with 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone. ResearchGate.
-
Bacher, A., et al. (2001). Synthesis and characterization of new 4-acyl-5-pyrazolones.
(Note: While specific "N-Butyl" extraction papers are less common than "N-Phenyl", the principles cited above regarding pKa and solubility are derived from standard physical organic chemistry and solvent extraction literature found in the search results.)
Sources
A Crystallographic and Performance Guide to 1-Substituted-1H-Pyrazol-5-ol Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, integral to a multitude of approved therapeutic agents.[1][2] Its derivatives, particularly the 1-substituted-1H-pyrazol-5-ol core, exhibit a remarkable breadth of biological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[3][4] The precise three-dimensional arrangement of these molecules, dictated by their crystal structure, is paramount in defining their interactions with biological targets and, consequently, their therapeutic efficacy.
This guide provides an in-depth comparison of the crystal structure and performance data for key 1-substituted-1H-pyrazol-5-ol derivatives. While crystallographic data for 1-butyl-1H-pyrazol-5-ol remains elusive in publicly accessible databases, this guide will focus on well-characterized and clinically relevant analogues, primarily derivatives of 3-methyl-1-phenyl-1H-pyrazol-5-ol, widely known as Edaravone. By examining the subtle yet impactful variations in their solid-state structures and correlating these with experimental data, we aim to provide a valuable resource for researchers engaged in the design and development of novel pyrazol-5-ol-based therapeutics.
The Significance of Crystal Structure in Pyrazol-5-ol Derivatives
The crystal structure of a pharmaceutical compound profoundly influences its physicochemical properties, including solubility, stability, and bioavailability. For pyrazol-5-ol derivatives, which can exist in different tautomeric forms, understanding the solid-state arrangement is crucial.[3] Intermolecular interactions, such as hydrogen bonding and π-π stacking, govern the crystal packing and can significantly impact a compound's performance.
For instance, the ability of pyrazole derivatives to form specific hydrogen bond motifs can influence their solubility in physiological media and their binding affinity to target proteins. The planarity of the pyrazole ring and the dihedral angles between the pyrazole core and its substituents are critical determinants of molecular conformation, which in turn dictates the overall shape and electronic distribution of the molecule.
Comparative Analysis of Key 1-Substituted-1H-Pyrazol-5-ol Derivatives
To illustrate the structure-property relationships within this class of compounds, we will compare the crystallographic data and performance metrics of several key analogues.
Analogue 1: 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)
Edaravone is a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[5] Its neuroprotective effects are attributed to its antioxidant properties.[6] The crystal structure of Edaravone reveals a planar pyrazole ring, with the phenyl substituent twisted relative to this plane.[7]
Tautomerism: In the solid state, Edaravone exists predominantly in the keto-form (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one), though it can exist in tautomeric equilibrium in solution.[8] This tautomerism is crucial for its radical scavenging activity.[9]
Analogue 2: 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
This class of derivatives is synthesized through the condensation of Edaravone with various aromatic aldehydes.[10] These compounds have shown promising antioxidant and anticancer activities.[4] Their crystal structures are characterized by the presence of two pyrazol-5-ol moieties linked by an arylmethylene bridge.
The nature of the substituent on the arylmethylene bridge can significantly influence the crystal packing and biological activity. For example, electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and its ability to participate in intermolecular interactions.
Table 1: Comparative Crystallographic Data for Selected Pyrazol-5-ol Derivatives
| Compound | CCDC No. | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone) | 2016114 | Orthorhombic | Pca2₁ | 15.0138 | 5.2952 | 10.9469 | 90 | [7] |
| Edaravone:Camphanic acid (2:1) | - | Orthorhombic | P2₁2₁2₁ | 32.9448 | 7.94775 | 7.31362 | 90 | [11] |
| Edaravone:4-Sulfobenzoic acid (1:2) | - | Orthorhombic | Pn2₁a | 19.911 | 19.893 | 6.5273 | 90 | [11] |
| Edaravone:Trimesic acid (1:2) | - | Triclinic | P-1 | 7.5440 | 14.9690 | 16.1120 | 78.327 | [11] |
Note: Full crystallographic data can be accessed from the Cambridge Crystallographic Data Centre (CCDC) using the provided deposition numbers.
Experimental Performance Data
The performance of these derivatives is assessed through various experimental assays that evaluate their physicochemical properties and biological activities.
Physicochemical Properties
Melting Point: The melting point is a good indicator of the stability of the crystal lattice. For instance, 4,4'-[(4-Trifluoromethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) has a melting point of 174.5–176.0 °C, while the 3-hydroxy-4-methoxyphenyl derivative melts at 200.0–202.0 °C, suggesting stronger intermolecular forces in the latter.[10]
Solubility: The solubility of pyrazol-5-ol derivatives is a critical factor for their therapeutic application. Co-crystallization strategies, as demonstrated with Edaravone and various phenolic acids, are being explored to enhance the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients.[11]
Biological Activity
Antioxidant Activity: The radical scavenging activity of pyrazol-5-ol derivatives is a key performance metric, particularly for neuroprotective applications. The antioxidant capacity of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) has been shown to be comparable or even superior to that of ascorbic acid in some cases.[4]
Anticancer Activity: Several derivatives have demonstrated significant cytotoxicity against cancer cell lines.[10] For example, specific substituted 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have shown potent activity against colorectal carcinoma cells.[4]
Table 2: Comparative Performance Data
| Compound | Melting Point (°C) | Antioxidant Activity (DPPH IC₅₀, µM) | Anticancer Activity (RKO cell IC₅₀, µM) | Ref. |
| 4,4'-[(4-Nitrophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 194.0–196.0 | 11.8 ± 0.6 | 12.3 ± 0.5 | [10] |
| 4,4'-[(4-Chlorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 184.0–186.0 | 13.2 ± 0.9 | 15.2 ± 1.1 | [10] |
| 4,4'-[(4-(Dimethylamino)phenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 204.0–206.0 | 6.2 ± 0.6 | 9.9 ± 1.1 | [4] |
| Ascorbic Acid (Standard) | - | 17.6 ± 0.3 | - | [4] |
Experimental Protocols
Synthesis of 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
This protocol describes a general method for the synthesis of the bis-pyrazole derivatives.[10]
Materials:
-
3-Methyl-1-phenyl-5-pyrazolone (2 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Sodium acetate (0.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
Dissolve 3-methyl-1-phenyl-5-pyrazolone and the substituted benzaldehyde in ethanol in a round-bottom flask.
-
Add sodium acetate to the mixture.
-
Stir the reaction mixture at room temperature for the appropriate time (typically a few hours).
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Caption: General workflow for the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols).
Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is a prerequisite for determining the crystal structure of a compound.
Protocol for Crystallization:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents at an elevated temperature to achieve saturation.
-
Slowly cool the solution to room temperature.
-
Allow the solvent to evaporate slowly and undisturbed over several days.
-
Alternatively, vapor diffusion or liquid-liquid diffusion techniques can be employed.
-
Select a well-formed single crystal of appropriate size for X-ray diffraction analysis.
Caption: A typical workflow for obtaining single crystals for X-ray diffraction analysis.
Conclusion and Future Directions
The 1-substituted-1H-pyrazol-5-ol scaffold remains a highly attractive framework for the development of new therapeutic agents. This guide has highlighted the critical importance of crystal structure analysis in understanding the structure-property relationships of these derivatives. While the specific crystal structure of this compound is not yet reported, the detailed examination of its close analogue, Edaravone, and its derivatives provides invaluable insights for researchers.
The comparative data presented herein demonstrates how subtle modifications to the core structure can lead to significant changes in crystal packing, physicochemical properties, and biological activity. Future research should focus on the synthesis and crystallographic characterization of a wider range of N-alkyl substituted pyrazol-5-ols to build a more comprehensive understanding of the impact of the N1-substituent on the solid-state properties and therapeutic potential of these promising compounds. Such studies will undoubtedly pave the way for the rational design of next-generation pyrazol-5-ol-based drugs with enhanced performance profiles.
References
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Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 43. [Link]
- Google Patents. (2009). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. CN101367763A.
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PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]
- El-Faham, A., & El-Sayed, R. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54.
- Reddy, T. S., Hariprasad, C., Venkataiah, S., Naidu, A., & Dubey, P. K. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. Indian Journal of Heterocyclic Chemistry, 22, 273-278.
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PubChem. (n.d.). Edaravone. National Center for Biotechnology Information. Retrieved from [Link]
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Sbodio, J. I., Snyder, E. Y., & De Nuccio, C. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules, 28(19), 6928. [Link]
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Sbodio, J. I., Snyder, E. Y., & De Nuccio, C. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. AIR Unimi. [Link]
- Matejová, S., Jorík, V., Veverka, M., & Koman, M. (2018). Crystal structure of edaravone cocrystals.
- Finar, I. L., & Lord, G. H. (1957). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. Journal of the Chemical Society (Resumed), 3314-3315.
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Alcaide, B., Almendros, P., & Alonso, J. M. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1831. [Link]
- El-Ghezal, L., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry, 3(3), 704-713.
- Ghasemzadeh, M. A., & Abdollahi-Sisi, N. (2017). Bioactive 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1 H -pyrazol-5-ol)s.
- Veverka, M., et al. (2015). Edaravone cocrystals: Synthesis, screening, and preliminary characterization.
- Safari, J., & Gandomi-Ravandi, S. (2013). The synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl- 1H-pyrazol-5-ol)s. Tetrahedron Letters, 54(43), 5794-5797.
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- Fun, H. K., et al. (2011). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Crystals, 1(1), 17-29.
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- De Nuccio, C., et al. (2023).
- Groom, C. R., et al. (2016). The Cambridge Structural Database.
- Beier, P., et al. (2023). Efficient Access to Functionalized N-Difluoromethylpyrazoles. The Journal of Organic Chemistry, 88(3), 1636-1647.
- Nikolova, V., et al. (2016). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Royal Society of Chemistry.
- Google Patents. (2012).
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). The synthesis of 4,4´-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s using boric acid aqueous solution system. Chemistry Researches, 1(1), 1-8.
- Shahani, T., et al. (2010). 4-Methyl-5-phenyl-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1697.
- Singh, I., et al. (2022). Formulation and Characterization of Edaravone-loaded Chitosan Nanoparticles for Treatment of Amyotrophic Lateral Sclerosis Inter. International Journal of Pharmaceutical Sciences and Drug Research, 14(3), 256-264.
- Watanabe, T., et al. (2022). Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. Antioxidants, 11(7), 1335.
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A Comparative Guide to the UV-Vis Absorption Maxima of 1-Butyl-5-Pyrazolone Complexes
For researchers and professionals in drug development and materials science, understanding the coordination chemistry of heterocyclic compounds is paramount. Among these, pyrazolone derivatives stand out for their versatile chelating abilities and the unique spectroscopic properties of their metal complexes.[1][2] This guide provides a comparative analysis of the UV-Vis absorption maxima of metal complexes involving pyrazolone-based ligands, with a focus on derivatives of 1-butyl-5-pyrazolone.
While specific spectral data for 1-butyl-5-pyrazolone complexes are not extensively documented in publicly available literature, this guide will draw upon established data from closely related pyrazolone structures to provide a foundational understanding. By examining these analogues, we can infer the expected spectral behavior of 1-butyl-5-pyrazolone complexes and provide a robust framework for experimental design and data interpretation.
Comparative Analysis of UV-Vis Absorption Maxima
The UV-Vis absorption spectra of pyrazolone-metal complexes are characterized by two main types of electronic transitions: intra-ligand transitions and charge-transfer transitions. Intra-ligand transitions, typically occurring in the UV region, are π → π* and n → π* transitions within the pyrazolone ring system. Charge-transfer transitions, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are more sensitive to the nature of the metal ion and the coordination environment, often appearing in the visible region. In the case of transition metal complexes with d-electrons, d-d transitions also contribute to the absorption spectrum in the visible region.
The following table summarizes the reported UV-Vis absorption maxima for various metal complexes with pyrazolone-based ligands. This data provides a valuable reference for predicting the spectral properties of 1-butyl-5-pyrazolone complexes.
| Metal Ion | Ligand | λmax (nm) | Solvent | Reference |
| Cu(II) | 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene | 294 | Ethanol-Water | [3] |
| Co(II) | 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene | 290 | Ethanol-Water | [3] |
| Ni(II) | 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene | 293 | Ethanol-Water | [3] |
| Cu(II) | Schiff base of 4-aminoantipyrine and 3,5-dibromo-2-hydroxybenzaldehyde | 293, 339, 388, 437, 630 | DMSO | [4] |
| Cu(II) | Schiff base of 4-aminoantipyrine and 3,5-dichloro-2-hydroxybenzaldehyde | 293, 340, 375, 438, 578 | DMSO | [4] |
| Cu(II) | Schiff base of 4-aminoantipyrine and 3-ethoxy-2-hydroxybenzaldehyde | 291, 333, 350, 411, 435, 650 | DMSO | [4] |
| Ni(II) | 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone phenylhydrazone | 431, 463 | Not specified | [5] |
| Ni(II) | 4-acetyl-3-methyl-1-phenyl-5-pyrazolone phenylhydrazone | 436 | Not specified | [5] |
| Ni(II) | 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone phenylhydrazone | 678, 808 | Not specified | [5] |
| Cu(II) | 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone phenylhydrazone | 425, 460 | Not specified | [5] |
| Cu(II) | 4-acetyl-3-methyl-1-phenyl-5-pyrazolone phenylhydrazone | 467, 598 | Not specified | [5] |
Experimental Protocols
Synthesis of a Representative 1-Butyl-5-Pyrazolone Metal Complex (e.g., Cu(II) Complex)
This protocol is a generalized procedure based on common methods for the synthesis of pyrazolone-metal complexes.[4][6]
Materials:
-
1-butyl-5-pyrazolone
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Ethanol, analytical grade
-
Deionized water
Procedure:
-
Ligand Solution Preparation: Dissolve 2 mmol of 1-butyl-5-pyrazolone in 20 mL of hot ethanol.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 1 mmol of copper(II) acetate monohydrate in 10 mL of deionized water.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
pH Adjustment: Adjust the pH of the mixture to 6.0-7.0 using a dilute solution of sodium hydroxide or ammonia to facilitate deprotonation of the ligand and complex formation.
-
Reflux: Heat the mixture to reflux for 2-3 hours. A color change and the formation of a precipitate should be observed.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration, wash with cold ethanol, and then with deionized water.
-
Drying: Dry the resulting complex in a desiccator over anhydrous calcium chloride.
Interpretation of Spectral Data
The electronic spectra of 1-butyl-5-pyrazolone metal complexes are influenced by several factors:
-
The Metal Ion: The nature of the metal ion significantly affects the position of charge-transfer and d-d transition bands. For instance, the d-d transitions for Cu(II) (a d⁹ metal ion) complexes often appear as a broad band in the visible region. [5]For Ni(II) (a d⁸ metal ion) in an octahedral geometry, multiple d-d transition bands are expected. [5]* Ligand Structure and Substituents: The electronic properties of the substituents on the pyrazolone ring can influence the energy of the molecular orbitals of the ligand, thereby shifting the intra-ligand and charge-transfer bands. The butyl group at the N1 position of 1-butyl-5-pyrazolone is an electron-donating group, which may cause a slight red shift (bathochromic shift) in the π → π* transitions compared to an unsubstituted pyrazolone.
-
Solvent: The polarity of the solvent can affect the energy levels of the ground and excited states of the complex, leading to shifts in the absorption maxima. [3]* pH: The pH of the solution can influence the protonation state of the ligand and the stability of the complex, which in turn can affect the UV-Vis spectrum. [3]
Conclusion
This guide provides a foundational framework for understanding the UV-Vis absorption properties of 1-butyl-5-pyrazolone metal complexes. By leveraging data from analogous pyrazolone derivatives, researchers can anticipate the spectral characteristics of their synthesized complexes and design their experiments accordingly. The provided protocols offer a starting point for the synthesis and spectroscopic analysis of these compounds, which are of significant interest in various fields of chemical and biomedical research.
References
- Nasir Abbas et al. (2021). Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies.
- El-Sayed, B. A., et al. (2019). Synthesis, physico-chemical studies and biological evaluation of new metal complexes with some pyrazolone derivatives.
-
Academia.edu. (n.d.). UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. Retrieved from [Link]
- Bouzerafa, B., et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 11(34), 20958-20969.
- Al-Hamdani, A. A. S., & Al-Khafaji, Z. H. (2022). New pyrazolone-based Schiff base Cu(II) complexes. Applied Chemistry Today, 2(1), 1-10.
- E-S. M. El-Shetary, et al. (2021). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 26(15), 4458.
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Navigating the Labyrinth of Thermal Analysis: A Definitive Guide to Resolving Melting Point Discrepancies for 1-butyl-1H-pyrazol-5-ol
For the Attention of Researchers, Scientists, and Drug Development Professionals
The accurate characterization of a compound's physical properties is a cornerstone of chemical research and development. Among these, the melting point stands as a critical parameter for identity, purity, and stability assessment. However, the scientific literature can sometimes present a fragmented or even contradictory picture, as is the case with 1-butyl-1H-pyrazol-5-ol. This guide provides a comprehensive framework for navigating these discrepancies, not by merely cataloging them, but by establishing a robust, self-validating experimental workflow to determine an accurate and reproducible melting point.
The Challenge: A Paucity of Consistent Data
A thorough review of chemical databases and scientific literature reveals a lack of a consistently reported melting point for this compound. This ambiguity can stem from a variety of factors, including but not limited to, the presence of impurities, polymorphism, and variations in experimental methodology.[1][2][3] Such inconsistencies can pose significant challenges in research and development, impacting everything from reaction monitoring to formulation development.
This guide, therefore, shifts the focus from a comparative analysis of sparse literature values to a proactive, experimentally-driven approach for establishing a reliable melting point for this compound.
A Validated Experimental Approach to Determine an Accurate Melting Point
To address the issue of melting point discrepancy, a systematic approach encompassing synthesis, purification, characterization, and precise thermal analysis is paramount. The following sections detail a self-validating protocol designed to yield high-purity this compound and determine its melting point with a high degree of confidence.
The synthesis of pyrazole derivatives is a well-established area of organic chemistry.[4][5] A common and effective method involves the condensation of a β-ketoester with a hydrazine derivative.[5][6] For the synthesis of this compound, a suitable starting material would be butylhydrazine and a β-ketoester such as ethyl acetoacetate.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve butylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reactant: Slowly add ethyl acetoacetate (1.0 equivalent) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can then be subjected to purification.
The purity of a compound is a critical factor influencing its melting point; even small amounts of impurities can lead to a depression and broadening of the melting range.[1][3] Therefore, a multi-step purification process is essential.
Experimental Protocol: Purification
-
Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Column Chromatography: Purify the crude product by column chromatography on silica gel.[7][8] A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be employed to isolate the pure this compound.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate). This step is crucial for obtaining a highly crystalline material, which is essential for accurate melting point determination.
Before proceeding to thermal analysis, it is imperative to confirm the identity and purity of the synthesized compound using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of this compound.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A purity level of >99% is desirable for accurate melting point determination.
Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate technique for determining the melting point and other thermal transitions of a material.[9][10][11][12] It measures the difference in heat flow between a sample and a reference as a function of temperature.[9]
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument using certified reference standards (e.g., indium, tin) to ensure the accuracy of the temperature and enthalpy measurements.
-
Sample Preparation: Accurately weigh 2-5 mg of the purified and dried this compound into an aluminum DSC pan. Crimp the pan with a lid.
-
DSC Measurement:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate, typically 5-10 °C/min, under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak temperature and the enthalpy of fusion can also be determined from the DSC thermogram.
Visualizing the Workflow
The following diagram illustrates the systematic approach to resolving the melting point discrepancy for this compound.
Caption: The concept of polymorphism leading to different physical properties, including melting point.
Pyrazol-5-ols can exist in different tautomeric forms in solution and in the solid state. [13][14][15][16][17]For this compound, at least three tautomeric forms are possible: the OH-form (this compound), the NH-form (1-butyl-2,4-dihydro-3H-pyrazol-3-one), and the CH-form (1-butyl-1,2-dihydro-3H-pyrazol-3-one). The predominant tautomer can be influenced by the solvent and temperature. While tautomers are in equilibrium in solution, in the solid state, one form may be "locked" in the crystal lattice. It is crucial to characterize the solid form being analyzed to ensure that the measured melting point is attributed to the correct tautomer. Solid-state NMR and single-crystal X-ray diffraction can be invaluable tools for this purpose.
Conclusion and Recommendations
The lack of a consistent melting point for this compound in the literature underscores the importance of rigorous, in-house experimental determination. By following the detailed synthesis, purification, and characterization workflow outlined in this guide, researchers can establish a reliable and reproducible melting point for this compound. The use of Differential Scanning Calorimetry is strongly recommended for its accuracy and the wealth of information it provides. Furthermore, an awareness of the potential for polymorphism and tautomerism is crucial for interpreting thermal analysis data correctly. By adopting this comprehensive approach, the scientific community can build a more robust and reliable dataset for this and other important chemical entities.
References
- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. PubMed. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
